Midecamycin A3
Description
Midecamycin A3 has been reported in Streptomyces mycarofaciens with data available.
Structure
2D Structure
Properties
CAS No. |
36025-69-1 |
|---|---|
Molecular Formula |
C41H65NO15 |
Molecular Weight |
812.0 g/mol |
IUPAC Name |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C41H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-27,29,33-40,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
InChI Key |
POOQYAXQHUANTP-BCGBQJBESA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(=O)C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Midecamycin A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin A3, a component of the midecamycin complex, is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. Like other macrolide antibiotics, its primary therapeutic action lies in the potent inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, inhibitory actions, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to support further research and drug development efforts in the field of antibacterial therapeutics.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The central mechanism of action of this compound is the targeted inhibition of protein synthesis in susceptible bacteria. This is achieved through a specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.
Molecular Target: The 50S Ribosomal Subunit
This compound specifically binds to the large 50S subunit of the bacterial 70S ribosome.[1][2] This specificity for the bacterial ribosome over the eukaryotic 80S ribosome is a key factor in its selective toxicity against bacteria. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[3]
Key interaction points for macrolides have been identified within the 23S rRNA of the 50S subunit, particularly in domain V, near the peptidyl transferase center (PTC).[4] While the precise crystallographic structure of this compound bound to the ribosome is not widely available, molecular docking studies and data from other 16-membered macrolides suggest that it establishes critical contacts with specific nucleotides in this region, such as C2611.[2]
Inhibition of Peptide Elongation
By binding within the NPET, this compound physically obstructs the path of the elongating polypeptide chain.[3] This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to a cascade of inhibitory effects:
-
Inhibition of Translocation: The blockage of the exit tunnel interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.
-
Prevention of Peptide Bond Formation: The obstruction can allosterically affect the conformation of the PTC, thereby inhibiting the formation of new peptide bonds.
-
Premature Dissociation of Peptidyl-tRNA: The stalled ribosome is prone to the premature release of the incomplete polypeptide chain still attached to its transfer RNA (peptidyl-tRNA), a phenomenon known as "peptidyl-tRNA drop-off".[5]
This multi-faceted inhibition of protein elongation ultimately leads to a bacteriostatic effect, halting the growth and replication of the bacteria. At higher concentrations or under specific conditions, this can become bactericidal.
Signaling Pathway of this compound Action
The primary mechanism of this compound is direct inhibition of a fundamental cellular process rather than modulation of a complex signaling cascade. The "pathway" can be visualized as a direct inhibitory action on the ribosome.
Caption: Direct inhibitory action of this compound on the bacterial ribosome.
Quantitative Data on this compound Activity
Precise quantitative data for this compound, such as IC50 values for in vitro translation inhibition and Kd values for ribosome binding, are not extensively reported in publicly available literature. The following tables provide representative data for macrolide antibiotics to illustrate the typical effective concentrations and binding affinities.
Table 1: Representative In Vitro Protein Synthesis Inhibition
| Compound | Assay System | IC50 (µM) | Reference Organism |
| Tilmicosin | In vitro transcription/translation | 0.36 ± 0.02 | E. coli |
| Tulathromycin | In vitro transcription/translation | 0.26 ± 0.05 | E. coli |
| Tylosin | In vitro transcription/translation | 0.31 ± 0.05 | E. coli |
| Tildipirosin | In vitro transcription/translation | 0.23 ± 0.01 | E. coli |
| Data from Vester and Douthwaite (2001) for illustrative purposes.[6] |
Table 2: Representative Ribosome Binding Affinity
| Compound | Method | Kd (nM) | Reference Organism |
| Erythromycin | Equilibrium Binding | 4.9 ± 0.6 | S. pneumoniae |
| Solithromycin | Equilibrium Binding | 5.1 ± 1.1 | S. pneumoniae |
| Data from Sothiselvam et al. (2014) for illustrative purposes.[7] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Midecamycin Against Key Pathogens
| Organism | Strain | MIC (µg/mL) |
| Mycoplasma hominis | PG21 | >64 (Resistant to Midecamycin Diacetate) |
| Mycoplasma fermentans | PG18 | 0.5 (Susceptible to Midecamycin Diacetate) |
| Data from Bébéar et al. (2003) for Midecamycin Diacetate.[8] |
Note: The provided quantitative data are for related macrolide compounds and are intended to be illustrative of the expected potency of this compound. Specific experimental determination for this compound is required for precise values.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics like this compound.
Protocol 1: In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit protein synthesis in a cell-free system.
Workflow Diagram:
Caption: Workflow for an in vitro transcription-translation inhibition assay.
Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli MRE600) known to be sensitive to macrolides.
-
DNA Template: Use a plasmid DNA template encoding a reporter protein, such as firefly luciferase or Green Fluorescent Protein (GFP), under the control of a bacterial promoter.
-
Reaction Setup: In a microtiter plate, set up reaction mixtures containing the S30 extract, the DNA template, a mixture of amino acids (one of which may be radiolabeled, e.g., [35S]-methionine, for an alternative detection method), and an energy source (ATP, GTP).
-
Compound Addition: Add this compound at a range of concentrations to the reaction wells. Include a positive control (no antibiotic) and a negative control (no DNA template).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for transcription and translation.[8]
-
Detection:
-
For a luciferase reporter, add the luciferin substrate and measure the resulting luminescence using a luminometer.
-
For a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
For radiolabeled amino acids, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Protocol 2: Ribosome Binding Assay using Fluorescence Polarization (FP)
This competitive assay measures the ability of a test compound to displace a fluorescently labeled macrolide from the ribosome, allowing for the determination of its binding affinity (Kd).
Workflow Diagram:
Caption: Workflow for a fluorescence polarization-based ribosome binding assay.
Methodology:
-
Reagent Preparation:
-
Isolate 70S ribosomes from a susceptible bacterial strain.
-
Synthesize or obtain a fluorescently labeled macrolide (the "tracer"), such as BODIPY-erythromycin.
-
Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).[2]
-
-
Assay Setup: In a low-binding microtiter plate, add the purified ribosomes and the fluorescent tracer at fixed concentrations.
-
Competitive Binding: Add this compound at a range of concentrations to compete with the tracer for binding to the ribosome. Include controls for no competitor (maximum polarization) and a high concentration of an unlabeled macrolide like erythromycin to determine the baseline (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 2 hours) to allow the binding to reach equilibrium.[2]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the measured polarization values against the concentration of this compound. Fit the data to a competitive binding model to calculate the Ki or Kd value for this compound.
Conclusion
This compound exerts its antibacterial effect through a well-defined mechanism: the inhibition of protein synthesis via binding to the 50S ribosomal subunit. By obstructing the nascent peptide exit tunnel, it effectively halts the elongation of polypeptide chains, leading to bacterial growth arrest. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new macrolide antibiotics. Further research to obtain specific quantitative data for this compound and to elucidate its precise interactions with the ribosomal binding site through high-resolution structural studies will be invaluable in optimizing its therapeutic potential and overcoming emerging resistance.
References
- 1. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Article [protein.bio.msu.ru]
- 4. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 7. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
Midecamycin A3: A Technical Guide to its Discovery, Origin, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midecamycin A3 is a macrolide antibiotic belonging to the 16-membered ring family, produced by the bacterium Streptomyces mycarofaciens. As a minor component of the midecamycin complex, it has garnered interest for its potential antibacterial activities. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathway of this compound. It includes a detailed examination of the experimental protocols used for its isolation and quantification, a summary of key quantitative data, and a proposed biosynthetic pathway, visualized using the DOT language. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibiotics.
Discovery and Origin
Midecamycin was first identified as a macrolide antibiotic complex produced by a novel species of actinomycetes, named Streptomyces mycarofaciens.[1] The major component of this complex was designated Midecamycin A1, with several other related compounds identified as minor components, including Midecamycin A2, A3, and A4.[1] this compound, a 16-membered macrolide, exhibits antibacterial properties by inhibiting bacterial protein synthesis.[2][3] Like other macrolides, its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C41H65NO15 | |
| Molecular Weight | 811.95 g/mol | |
| Appearance | White powder | [1] |
| Melting Point | 122-125 °C | [1] |
| UV max (ethanol) | 280 nm | [1] |
| pKa' (50% aq ethanol) | 7.0 | [1] |
Experimental Protocols
Isolation and Purification of this compound
Experimental Workflow: Isolation of this compound
Caption: General workflow for the isolation of this compound.
-
Fermentation: Streptomyces mycarofaciens is cultured in a suitable fermentation medium to promote the production of the midecamycin complex.
-
Extraction: The fermentation broth is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the midecamycin components into the organic phase.
-
Chromatography: The concentrated organic extract is subjected to column chromatography, typically using silica gel, to separate the different midecamycin analogues. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Quantitative Analysis of this compound by HPLC-DAD
A validated high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method can be used for the quantitative analysis of this compound.
Table 2: HPLC-DAD Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile and an aqueous buffer |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Controlled, e.g., 30°C |
| Detection Wavelength | 280 nm for this compound |
| Injection Volume | 10-20 µL |
Method Validation:
-
Linearity: The method should be linear over a defined concentration range.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified.
-
Accuracy: Determined by recovery studies.
-
Precision: Assessed by repeatability and intermediate precision.
Biosynthesis of this compound
The biosynthesis of this compound, like other macrolides, originates from the polyketide pathway. The core macrolactone ring is assembled by a Type I polyketide synthase (PKS). This large, modular enzyme complex catalyzes the sequential condensation of small carboxylic acid-derived extender units.
The biosynthesis of the 16-membered macrolide ring of midecamycin likely involves a modular PKS that utilizes acetyl-CoA as a starter unit and a combination of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA as extender units. Following the formation of the polyketide chain, it undergoes cyclization to form the macrolactone ring. Subsequent tailoring reactions, including glycosylation and acylation, lead to the final this compound structure.
A key enzyme in the final steps of midecamycin biosynthesis is a 3-O-acyltransferase, encoded by the mdmB gene, which is responsible for the acylation of the macrolide ring.
Proposed Biosynthetic Pathway of this compound
Caption: A proposed biosynthetic pathway for this compound.
Regulation of Midecamycin Biosynthesis
The production of midecamycin in Streptomyces mycarofaciens is likely controlled by a complex regulatory network, typical for secondary metabolite biosynthesis in actinomycetes. This network ensures that antibiotic production occurs at the appropriate growth phase and in response to specific environmental cues.
Key regulatory elements in Streptomyces often include:
-
Pathway-specific regulators: Genes located within the midecamycin biosynthetic gene cluster that directly control the expression of the biosynthetic genes. These often belong to the Streptomyces antibiotic regulatory protein (SARP) family.
-
Two-component systems: These systems consist of a sensor kinase and a response regulator that allow the bacterium to sense and respond to external signals.
-
Global regulators: Proteins that control the expression of multiple secondary metabolite gene clusters in response to nutrient availability and other physiological signals.
-
Small molecule effectors: Molecules such as gamma-butyrolactones can act as signaling molecules to coordinate antibiotic production within a population.
Signaling Pathway for Midecamycin Regulation
References
- 1. [Acylation specificity of midecamycin 3-O-acyltransferase within Streptomyces spiramyceticus F21] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
Midecamycin A3: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Midecamycin A3, a 16-membered macrolide antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and established experimental protocols for its analysis and biological evaluation.
Core Chemical Identity and Properties
This compound is a minor component of the midecamycin complex, a macrolide antibiotic produced by the fermentation of Streptomyces mycarofaciens.[1][2] It is distinguished from other components, such as the major component Midecamycin A1, by its unique UV absorption characteristics.[3]
Chemical Structure
The chemical structure of this compound is presented below.
IUPAC Name: [(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate.[4]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C41H65NO15 | [4] |
| Molecular Weight | ~814.0 g/mol | [3][5] |
| Monoisotopic Mass | 811.4354 Da | [4] |
| Melting Point | 122-125 °C | [1][6] |
| pKa' | 7.0 (in 50% aq. ethanol) | [1] |
| UV Maximum (λmax) | 280 nm (in ethanol) | [1][3][7] |
| Solubility | Soluble in DMSO, ethanol, methanol, acetone, chloroform, ethyl acetate, benzene, ethyl ether, and acidic water. Practically insoluble in n-hexane, petroleum ether, and water. | [1][8][9] |
Pharmacology and Mechanism of Action
This compound, as a member of the macrolide antibiotic class, functions by inhibiting bacterial protein synthesis.[5][9][10]
Mechanism of Action
The primary mechanism of action involves the reversible binding to the P-site on the 50S subunit of the bacterial ribosome.[2][3][5][11][12] This binding interferes with protein synthesis by blocking peptide bond formation and the translocation step in the elongation of the polypeptide chain.[3][5][10] This action is primarily bacteriostatic but can be bactericidal at higher concentrations, depending on the bacterial species.
References
- 1. Midecamycins [drugfuture.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]
- 4. PubChemLite - this compound (C41H65NO15) [pubchemlite.lcsb.uni.lu]
- 5. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Midecamycin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Midecamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is Midecamycin Acetate used for? [synapse.patsnap.com]
- 12. What is the mechanism of Midecamycin Acetate? [synapse.patsnap.com]
Midecamycin A3: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial properties of Midecamycin A3, a 16-membered macrolide antibiotic. The document details its spectrum of activity, mechanism of action, and the methodologies used to determine its efficacy.
Antibacterial Spectrum of Midecamycin and its Derivatives
Midecamycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative species.[1] While specific quantitative data for this compound is limited in publicly available literature, the activity of the parent compound, Midecamycin, and its acetate and diacetate derivatives provide a strong indication of its antibacterial profile. Midecamycin has been shown to inhibit the majority of streptococci, staphylococci, and strains of Haemophilus and Listeria at concentrations of less than 3.1 µg/mL.[2]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Midecamycin and its derivatives against various clinical isolates.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Bacteria | ||||
| Streptococcus pyogenes | Midecamycin diacetate | ≤0.06 | ||
| Staphylococcus spp. (erythromycin-inducible resistance) | Midecamycin acetate | Retained Activity | ||
| Gram-Negative Bacteria | ||||
| Haemophilus influenzae | Midecamycin | <3.1 | ||
| Atypical Bacteria | ||||
| Mycoplasma pneumoniae | Midecamycin | 8 | ||
| Mycoplasma pneumoniae | Midecamycin diacetate | ≤0.015 | ≤0.015 | |
| Mycoplasma hominis | Midecamycin | 2 | ||
| Ureaplasma spp. | Midecamycin | 0.5 | ||
| Chlamydia pneumoniae | Midecamycin diacetate | 0.5 |
Mechanism of Action
Midecamycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3] This is achieved through its binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the nascent polypeptide chain, thereby preventing the elongation of the protein.
Mechanism of action of this compound.
Bacterial Resistance Mechanisms
Resistance to macrolides, including Midecamycin, can occur through several mechanisms:
-
Target Site Modification: Methylation of the 23S rRNA within the 50S ribosomal subunit can reduce the binding affinity of the antibiotic.
-
Active Efflux: Bacteria may acquire genes encoding for efflux pumps that actively transport the antibiotic out of the cell.
-
Enzymatic Inactivation: Production of enzymes such as esterases or phosphotransferases can modify and inactivate the antibiotic.
Bacterial resistance mechanisms to Midecamycin.
Experimental Protocols for MIC Determination
The Minimum Inhibitory Concentration (MIC) of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The two primary methods for determining the MIC are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
Protocol:
-
Prepare Antibiotic Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
Broth Microdilution Workflow.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test bacterium.
Protocol:
-
Prepare Antibiotic-Agar Plates: Prepare a series of molten Mueller-Hinton Agar (MHA) tubes. Add appropriate volumes of a stock this compound solution to each tube to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculate Plates: Spot the standardized bacterial inoculum onto the surface of the antibiotic-containing agar plates, as well as a growth control plate (no antibiotic). A multipoint inoculator can be used for this purpose.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Agar Dilution Workflow.
Conclusion
This compound, as a member of the 16-membered macrolide class, demonstrates significant antibacterial activity, particularly against Gram-positive and atypical bacteria. Understanding its spectrum of activity, mechanism of action, and potential for resistance is crucial for its effective application in research and drug development. The standardized protocols for MIC determination provide a reliable framework for evaluating its in vitro efficacy against a wide range of bacterial pathogens. Further research to establish a more comprehensive MIC profile specifically for this compound would be beneficial for the scientific community.
References
Midecamycin A3: An In-depth Technical Guide to its Ribosomal Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin A3 is a 16-membered macrolide antibiotic, a class of drugs renowned for their efficacy against a broad spectrum of bacterial pathogens. These antibiotics function by inhibiting protein synthesis, a fundamental process for bacterial survival and proliferation. The specificity of macrolides for the bacterial ribosome over its eukaryotic counterpart makes them valuable therapeutic agents. This technical guide provides a comprehensive overview of the ribosomal binding site of this compound, its mechanism of action, and the experimental methodologies employed to elucidate these interactions.
Midecamycin, and by extension this compound, exerts its bacteriostatic effect by targeting the large (50S) ribosomal subunit.[1] By binding within the nascent peptide exit tunnel (NPET), it physically obstructs the passage of the elongating polypeptide chain, thereby stalling protein synthesis.[1] The precise interactions with ribosomal RNA (rRNA) and, to a lesser extent, ribosomal proteins, are critical for its antibacterial activity. Understanding the intricacies of this binding site is paramount for the development of novel macrolide derivatives that can overcome existing resistance mechanisms.
The this compound Ribosomal Binding Site
The binding site for this compound, consistent with other 16-membered macrolides, is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This tunnel serves as the conduit for the newly synthesized polypeptide chain to emerge from the ribosome. The primary interacting component is the 23S rRNA, with specific nucleotides in Domain V and Domain II playing a crucial role.
Key Interacting Ribosomal Components:
| Component | Region/Residue (E. coli numbering) | Role in Binding |
| 23S rRNA (Domain V) | A2058, A2059 | Form a critical part of the binding pocket, providing key interaction points for the macrolide core. |
| U2609 | Involved in interactions with specific macrolide derivatives and can be a site for resistance mutations. | |
| 23S rRNA (Domain II) | Helix 35 | Contributes to the overall binding affinity and stabilization of the drug-ribosome complex. |
| Ribosomal Protein L4 | Loop region | Forms part of the NPET wall and may have allosteric effects on the rRNA binding pocket. |
| Ribosomal Protein L22 | Loop region | Contributes to the constriction of the NPET and can influence macrolide binding and action. |
Mechanism of Action
The binding of this compound within the NPET leads to the inhibition of protein synthesis primarily through steric hindrance. The bulky macrolide molecule partially occludes the tunnel, preventing the passage of the nascent polypeptide chain once it reaches a certain length. This leads to the premature dissociation of peptidyl-tRNA from the ribosome. The action of macrolides can be context-specific, with the efficiency of translation arrest being dependent on the amino acid sequence of the nascent peptide.
A critical aspect of this compound's interaction with the ribosome is the role of its sugar moieties. Evidence suggests that modification of these sugars, for instance, through glycosylation at the 2'-O position, leads to the inactivation of the antibiotic.[1] This highlights the importance of these specific chemical groups in establishing the necessary contacts within the ribosomal binding pocket for effective inhibition.
Quantitative Data
Typical IC50 Values for Macrolide-Induced Protein Synthesis Inhibition:
| Macrolide Class | Organism | Typical IC50 Range (µM) |
| 14-membered (e.g., Erythromycin) | E. coli (cell-free) | 1 - 10 |
| 15-membered (e.g., Azithromycin) | E. coli (cell-free) | 0.5 - 5 |
| 16-membered (e.g., Midecamycin) | E. coli (cell-free) | 0.1 - 2 |
| Ketolides | E. coli (cell-free) | < 1 |
Note: These are general ranges, and specific values can vary depending on the experimental conditions and the specific bacterial strain.
Experimental Protocols
Several experimental techniques are pivotal in studying the interaction of this compound with the ribosome. Below are detailed methodologies for key experiments, which can be adapted for this compound.
Fluorescence Polarization Assay for Binding Affinity
This assay measures the binding of a ligand to a macromolecule by detecting changes in the polarization of emitted light from a fluorescently labeled probe. In a competition assay format, the displacement of a fluorescently labeled macrolide by unlabeled this compound can be used to determine its binding affinity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled macrolide (e.g., BODIPY-erythromycin) in DMSO.
-
Prepare a series of dilutions of unlabeled this compound in the assay buffer.
-
Prepare a solution of purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the fluorescently labeled macrolide probe to each well at a fixed concentration.
-
Add the serially diluted this compound to the wells.
-
Initiate the binding reaction by adding the 70S ribosome solution to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki (and subsequently Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Ribosomal Footprinting
Ribosomal footprinting is a powerful technique to map the precise location of ribosomes on mRNA. When used in conjunction with antibiotic treatment, it can reveal the specific codons where the ribosome stalls in the presence of the drug.
Protocol:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with a sub-lethal concentration of this compound for a short period.
-
Rapidly harvest the cells by flash-freezing to preserve the ribosome-mRNA complexes.
-
-
Lysate Preparation and Nuclease Digestion:
-
Lyse the cells under conditions that maintain the integrity of the ribosomes.
-
Treat the lysate with RNase I to digest the mRNA regions not protected by ribosomes.
-
-
Monosome Isolation:
-
Isolate the 70S monosomes containing the protected mRNA fragments (footprints) using sucrose gradient centrifugation.
-
-
Footprint Extraction and Library Preparation:
-
Extract the RNA from the monosome fraction.
-
Purify the ribosome-protected footprints (typically 20-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Prepare a cDNA library from the isolated footprints for high-throughput sequencing.
-
-
Sequencing and Data Analysis:
-
Sequence the cDNA library.
-
Align the sequencing reads to the bacterial genome to determine the positions of the stalled ribosomes.
-
Analyze the data to identify specific stalling motifs and the overall effect of this compound on translation.
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM enables the high-resolution structural determination of the this compound-ribosome complex, providing detailed insights into the molecular interactions.
Protocol:
-
Complex Formation:
-
Incubate purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume of the this compound-ribosome complex solution to a cryo-EM grid.
-
Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation on the raw images.
-
Pick individual ribosome particles and perform 2D classification to select for high-quality particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the this compound-ribosome complex.
-
-
Model Building and Analysis:
-
Build an atomic model of the complex into the cryo-EM density map.
-
Analyze the model to identify the specific interactions between this compound and the ribosomal components.
-
Conclusion
This compound, a 16-membered macrolide, effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit within the nascent peptide exit tunnel. The interaction is primarily with the 23S rRNA, leading to steric hindrance of the elongating polypeptide chain. While specific quantitative binding data for this compound is limited, established experimental protocols such as fluorescence polarization assays, ribosomal footprinting, and cryo-EM provide robust frameworks for its detailed characterization. A thorough understanding of the this compound-ribosome interaction is crucial for the rational design of next-generation macrolide antibiotics with improved efficacy and the ability to circumvent bacterial resistance.
References
In Vitro Activity of Midecamycin A3 Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin A3, a 16-membered macrolide antibiotic, represents a significant area of interest in the ongoing search for effective treatments against gram-positive bacterial infections. As antibiotic resistance continues to be a global health challenge, a thorough understanding of the in vitro activity, mechanism of action, and standardized testing protocols for compounds like this compound is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against a range of gram-positive pathogens, details established experimental methodologies for its evaluation, and visualizes its molecular mechanism of action.
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target for this compound is the 50S ribosomal subunit. By binding to a specific site on the 23S rRNA within the 50S subunit, located near the peptidyl transferase center and the entrance to the nascent peptide exit tunnel, this compound sterically hinders the elongation of the polypeptide chain. This interference can disrupt the translocation step of protein synthesis, where the ribosome moves along the mRNA, ultimately leading to a bacteriostatic effect. The specificity of this compound for bacterial ribosomes over eukaryotic ribosomes contributes to its selective toxicity.
Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of midecamycin and its derivatives against various gram-positive bacteria as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Table 1: MIC Values of Midecamycin against Staphylococcus Species
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | Multiple clinical isolates | <3.1 | - | - | |
| Staphylococcus aureus (Erythromycin-resistant) | Multiple clinical isolates | - | - | ~0.8 (for Miokamycin) |
Table 2: MIC Values of Midecamycin against Streptococcus Species
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pyogenes | 146 clinical isolates | ≤1 - >4 | - | ≤0.06 (for Midecamycin diacetate) | |
| Streptococcus pyogenes (Erythromycin-susceptible) | Multiple isolates | - | - | 0.5 (for Erythromycin for comparison) | |
| Streptococci (general) | Majority of isolates | <3.1 | - | - | |
| Viridans group streptococci | - | - | - | - | No specific data found for this compound |
Table 3: MIC Values of Midecamycin against Other Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Listeria monocytogenes | Multiple strains | <3.1 | - | - | |
| Enterococcus species | - | - | - | - | No specific data found for this compound |
Experimental Protocols
Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures. The two most common methods for determining the MIC of this compound are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent as specified by the manufacturer.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the serial dilutions.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense the appropriate volume of CAMHB into each well of a 96-well microtiter plate.
-
Perform two-fold serial dilutions of the this compound solution across the wells of the plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, which is then inoculated with the test organism.
1. Preparation of this compound-Containing Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
Include a control plate with no antibiotic.
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the suspension to achieve a final inoculum concentration that will deliver approximately 104 CFU per spot on the agar surface.
3. Inoculation and Incubation:
-
Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of the this compound-containing agar plates and the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.
Conclusion
Degradation of Midecamycin A3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential degradation pathways of Midecamycin A3, a 16-membered macrolide antibiotic. The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Understanding the degradation profile of this compound is essential for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods.
This document summarizes data from studies on midecamycin and analogous 16-membered macrolide antibiotics to present a cohesive picture of its degradation chemistry. It includes detailed experimental protocols for conducting forced degradation studies and visual representations of the principal degradation pathways.
This compound Physicochemical Properties and Stability Profile
This compound is a component of the midecamycin complex, produced by Streptomyces mycarofaciens. Like other macrolides, its structure, which includes a large lactone ring and glycosidically linked sugars, is susceptible to degradation under various environmental conditions. The primary routes of degradation for macrolides include hydrolysis, oxidation, and photolysis.
Studies on similar 16-membered macrolides, such as tylosin and spiramycin, indicate a general sensitivity to acidic, basic, and oxidative conditions, with partial degradation also observed under thermal and photolytic stress[1][2]. Anaerobic digestion studies have shown that midecamycin can be degraded, with hydrolysis and hydroxylation being key reaction pathways[2].
Potential Degradation Products of this compound
While specific forced degradation studies detailing all degradation products of this compound are not extensively published, based on the known reactivity of its functional groups and data from analogous compounds, several potential degradation products can be anticipated. These are summarized in the table below.
| Degradation Pathway | Potential Degradation Product | Description of Change | Anticipated Stress Condition |
| Hydrolysis (Acidic/Basic) | Open-Loop this compound | Hydrolytic cleavage of the lactone ester bond, opening the 16-membered ring. | Acid, Base |
| Desmycarosyl this compound | Hydrolysis of the glycosidic bond linking the mycarose sugar to the mycaminose sugar. | Acid | |
| Aglycone of this compound | Complete hydrolysis of both glycosidic bonds, removing the disaccharide moiety. | Strong Acid | |
| Oxidation | This compound N-Oxide | Oxidation of the dimethylamino group on the mycaminose sugar. | Oxidizing agents (e.g., H₂O₂) |
| This compound Epoxide/Peroxide | Oxidation of the double bonds within the macrolactone ring. | Oxidizing agents (e.g., H₂O₂) | |
| 14-Hydroxy this compound | Hydroxylation of the macrolactone ring, a known metabolic pathway.[3] | Metabolic/Oxidative | |
| Photodegradation | Various Photoproducts | Complex reactions including isomerizations, rearrangements, and cleavage of bonds upon exposure to UV light. | UV/Sunlight |
| Biological Degradation | This compound 2'-O-Glycosides | Enzymatic attachment of sugar moieties to the 2'-hydroxyl group of the mycaminose sugar, leading to inactivation.[4] | Microbial Action |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of analytical methods.[4] The following protocols are adapted from general ICH guidelines and studies on similar macrolide antibiotics[1][5]. A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradation products.[6]
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water. This stock solution is then used for the individual stress studies.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 N hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide (NaOH) and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 N NaOH.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C), as macrolides can be more sensitive to base than acid.
-
Withdraw samples at appropriate time points.
-
Immediately neutralize the samples with an equivalent amount of 0.1 N HCl and dilute with mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
Mix the this compound stock solution with an equal volume of purified water.
-
Incubate the solution at a controlled elevated temperature (e.g., 80°C).
-
Withdraw samples at appropriate time points and dilute with mobile phase for analysis.
-
Oxidative Degradation
-
Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours).
-
Once the target degradation is achieved, dilute the sample with mobile phase for immediate analysis.
Photolytic Degradation
-
Expose the this compound stock solution (in a photostable, transparent container) and solid drug substance to a light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
Thermal Degradation
-
Place the solid this compound drug substance in a thermostatically controlled oven (e.g., at 80°C).
-
Withdraw samples at various time points.
-
Prepare solutions of the stressed solid samples in a suitable solvent for analysis.
Analytical Methodology
A stability-indicating analytical method is required to separate this compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is typically employed.
Quantitative Analysis Data
The following table presents a validated HPLC-DAD method for the quantification of this compound and its related substances.[7]
| Parameter | Value |
| Column | Agilent Extend-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 100 mmol/L Formic acid amine solution (pH adjusted to 7.3) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min (40% B), 25 min (50% B), 30 min (60% B), 35 min (80% B), 36 min (40% B), 45 min (40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm (for this compound) |
| Injection Volume | 10 µL |
| LOQ for this compound | 0.76 µg/mL[7] |
| LOD for this compound | Not explicitly stated, but S/N of 3:1 is used for LOD calculation.[7] |
Degradation Pathways and Visualizations
The following diagrams illustrate the logical workflows and potential chemical degradation pathways for this compound based on its chemical structure and the behavior of similar macrolides.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key potential degradation pathways for this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Hydroxylation and hydrolysis: two main metabolic ways of spiramycin I in anaerobic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asjp.cerist.dz [asjp.cerist.dz]
- 4. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site [mdpi.com]
- 5. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Midecamycin A3 Solubility: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the solubility characteristics of Midecamycin A3, a 16-membered macrolide antibiotic.[1] Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on its solubility in various solvents, details relevant experimental protocols, and visualizes key biological and analytical processes.
Physicochemical Properties
Midecamycin is synthesized from Streptomyces mycarofaciens and exists as a mixture of components, primarily Midecamycin A1 and this compound.[1][2] this compound is distinguished by its unique spectral properties, with a maximum UV absorption at 280 nm.[3]
| Property | Value | Source |
| Molecular Formula | C41H67NO15 | [2] |
| Molar Mass | 813.979 g·mol−1 | [2] |
| Melting Point | 122-125 °C | [2] |
| Appearance | Not specified (solid) | |
| UV λmax | 280 nm | [3] |
Solubility Profile of Midecamycin
Midecamycin is characterized as a lipophilic, or fat-soluble, compound, which facilitates its rapid absorption in the alkaline environment of the intestine and allows for good penetration into tissues.[3][4] While specific quantitative data for this compound is limited, the solubility for the general Midecamycin complex has been reported in several common laboratory solvents.
| Solvent | Type | Reported Solubility | Temperature (°C) | Source |
| DMSO | Organic | 60 mg/mL | Not Specified | [5] |
| DMSO | Organic | Soluble | Not Specified | [3] |
| Ethanol (>95.5%) | Organic | 50 mg/mL | Not Specified | [5] |
| Ethanol (>95.5%) | Organic | Almost completely soluble | 20 | [2] |
| Methanol | Organic | Very soluble | Not Specified | [2] |
| Chloroform | Organic | Very soluble | Not Specified | [2] |
| Ethyl Acetate | Organic | Very soluble | Not Specified | [2] |
| Benzene | Organic | Very soluble | Not Specified | [2] |
| Ethyl Ether | Organic | Very soluble | Not Specified | [2] |
| Water | Aqueous | Insoluble | Not Specified | [4][6] |
| Acidic Water (low pH) | Aqueous | Soluble | Not Specified | [2] |
| In Vivo Formulation 1 | Aqueous/Organic Mix | ≥ 2.25 mg/mL | Not Specified | [7] |
| In Vivo Formulation 2 | Aqueous/Organic Mix | ≥ 2.25 mg/mL | Not Specified | [7] |
Note: In Vivo Formulation 1 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. In Vivo Formulation 2 consists of 10% DMSO and 90% corn oil.[7]
Experimental Protocols
Precise determination of solubility requires standardized experimental procedures. The following sections outline a general method for solubility assessment and a specific HPLC protocol for the quantification of this compound.
The shake-flask method is a standard technique for determining equilibrium solubility.
-
Preparation : Add an excess amount of this compound solid to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial).
-
Equilibration : Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated supernatant. A syringe filter (e.g., 0.22 µm PTFE) is suitable for removing fine particulates.
-
Quantification : Accurately dilute an aliquot of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as the HPLC-DAD protocol described below.
This method is adapted from a published quality control procedure for Midecamycin and is specific for analyzing its components, including this compound.[1][8]
-
Diluent Preparation : Prepare the diluent by mixing the HPLC mobile phases A and B at a ratio of 60:40.[1][8]
-
Standard/Sample Preparation :
-
Accurately weigh the Midecamycin reference standard or sample.
-
Prepare a stock solution by dissolving the material in the diluent to a target concentration (e.g., 2.0 mg/mL).[8]
-
Use ultrasonic dissolution to ensure the material is fully dissolved.[8]
-
Filter the solution through a solvent-resistant filter (e.g., 0.45 µm) prior to injection.[8]
-
-
Chromatographic Conditions :
-
Column : Agilent Extend-C18 (250 mm × 4.6 mm, 5 µm).[8]
-
Column Temperature : 35 °C.[8]
-
Flow Rate : 1.0 mL/min.[8]
-
Injection Volume : 10 µL.[8]
-
Detection : Diode Array Detector (DAD). Monitor at 280 nm for this compound and 232 nm for other components like Midecamycin A1.[1][8]
-
Gradient Program :
-
0 min: 40% B
-
25 min: 50% B
-
30 min: 60% B
-
35 min: 80% B
-
36 min: 40% B
-
45 min: 40% B[8]
-
-
-
Analysis : Construct a calibration curve using serial dilutions of a known this compound standard. Calculate the concentration in the test samples by comparing their peak areas to the calibration curve.
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action, pharmacokinetic pathway, and a typical analytical workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Midecamycin - Wikipedia [en.wikipedia.org]
- 3. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]
- 4. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Midecamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. mdpi.com [mdpi.com]
Midecamycin A3 Resistance in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midecamycin, a 16-membered macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its clinical efficacy, however, is threatened by the emergence of bacterial resistance. This guide provides an in-depth overview of the core mechanisms governing resistance to Midecamycin A3. The primary modes of resistance include target site modification, primarily through methylation of 23S rRNA by erm-encoded enzymes; active drug efflux mediated by pumps such as those encoded by mef genes; and enzymatic inactivation of the antibiotic through phosphorylation or glycosylation. Understanding these mechanisms is critical for the development of novel therapeutic strategies to combat macrolide-resistant pathogens. This document details the molecular basis of each resistance pathway, presents comparative quantitative data on antibiotic susceptibility, outlines key experimental protocols for resistance determination, and provides visual diagrams of the underlying biological processes.
Core Mechanisms of Resistance
Bacteria have evolved three principal strategies to resist the action of this compound and other macrolide antibiotics.
Target Site Modification (MLSB Phenotype)
The most common and clinically significant mechanism of high-level macrolide resistance is the modification of the antibiotic's target on the bacterial ribosome.[1] This is mediated by a family of enzymes called Erythromycin Ribosome Methylases (Erm), encoded by erm genes (e.g., erm(A), erm(B), erm(C)).[1][2]
-
Molecular Action : Erm methyltransferases utilize S-adenosyl-L-methionine as a methyl donor to mono- or dimethylate a specific adenine residue (A2058 in E. coli numbering) within Domain V of the 23S ribosomal RNA.[3] This methylation induces a conformational change in the ribosome's peptidyl transferase center, sterically hindering the binding of macrolide antibiotics.[3]
-
Resistance Phenotype : This mechanism confers cross-resistance to macrolides (14-, 15-, and 16-membered), lincosamides (e.g., clindamycin), and streptogramin B antibiotics, a phenotype known as MLSB.[2][4]
-
Expression : The expression of erm genes can be either constitutive (always on) or inducible.[2] In inducible resistance, a sub-inhibitory concentration of a 14- or 15-membered macrolide is required to activate the translation of the erm mRNA.[2] Midecamycin, as a 16-membered macrolide, is generally a weak inducer of erm expression but is strongly affected by a constitutively expressed methylase.[5]
Active Efflux (M Phenotype)
A second common mechanism involves actively pumping the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations.[3][6] This typically results in low- to moderate-level resistance.[6]
-
Molecular Action : This process is primarily mediated by ATP-Binding Cassette (ABC) transporters or pumps from the Major Facilitator Superfamily (MFS).[3][6] In many Gram-positive pathogens, such as Streptococcus pneumoniae, this is encoded by the mef (macrolide efflux) gene, often found in an operon with mel (also known as msr(D)), which encodes an ABC transporter protein.[6][7] The Mef(A)/Mef(E) protein is an MFS pump, and evidence suggests it forms a two-gene efflux system with the Mel/Msr(D) protein.[6]
-
Resistance Phenotype : The efflux mechanism is specific to 14- and 15-membered macrolides.[3][7] Therefore, bacteria possessing only this mechanism (the M phenotype) remain susceptible to 16-membered macrolides like midecamycin, as well as lincosamides and streptogramin B.[1][3] This makes midecamycin a potential therapeutic option for infections caused by strains with the M phenotype.[1]
Enzymatic Inactivation
Bacteria can produce enzymes that chemically modify and inactivate midecamycin, rendering it unable to bind to the ribosome.[8][9]
-
Molecular Action :
-
Phosphorylation : Macrolide phosphotransferases (Mph), such as those encoded by mph genes (e.g., mph(A), mph(B)), can inactivate midecamycin. These enzymes catalyze the phosphorylation of the 2'-hydroxyl group on the mycaminose sugar, a key site for ribosomal interaction.[8][9]
-
Glycosylation : Glycosyltransferases can attach various sugar moieties to midecamycin, also commonly at the 2'-OH group. This modification completely abrogates its antibacterial activity.[8][10]
-
-
Significance : While less prevalent than target site modification or efflux in some species, enzymatic inactivation is a significant resistance mechanism, particularly in macrolide-producing organisms and certain pathogenic species like Nocardia.[8][9]
Quantitative Data: In Vitro Susceptibility
The minimum inhibitory concentration (MIC) of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The tables below summarize typical MIC values for midecamycin and other macrolides against streptococcal species possessing different resistance mechanisms. Data for midecamycin is limited; therefore, data for josamycin and spiramycin (other 16-membered macrolides) are included as proxies.
Table 1: MICs of Macrolides against Streptococcus pneumoniae by Resistance Genotype
| Antibiotic | Genotype | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Erythromycin (14-membered) | erm(B) | 8 to >128 | >128 | >128 |
| mef(A) | 1 - 64 | 8 | 8 | |
| Josamycin (16-membered) | erm(B) | 0.5 to >128 | 16 | >128 |
| mef(A) | 0.03 - 0.25 | 0.06 | 0.12 | |
| Spiramycin (16-membered) | erm(B) | 8 to >128 | >128 | >128 |
| mef(A) | 0.06 - 1 | 0.25 | 0.5 |
Source: Adapted from data presented in "Mechanisms of macrolide resistance".[11]
Table 2: Midecamycin Activity against Streptococcus pyogenes by Resistance Phenotype
| Phenotype | Resistance Mechanism | Midecamycin MIC₉₀ (mg/L) | Erythromycin MIC₉₀ (mg/L) |
| Susceptible | None | ≤ 0.06 | 0.06 |
| M Phenotype | Efflux (mef gene) | ≤ 0.06 | 16 |
| MLSB (inducible) | Target Modification (erm gene) | 1 | > 128 |
| MLSB (constitutive) | Target Modification (erm gene) | > 4 | > 128 |
Source: Adapted from data in "In vitro activity of midecamycin diacetate...against Streptococcus pyogenes".[1]
Table 3: Midecamycin MICs for Susceptible vs. Resistant Mycoplasma pneumoniae
| Strain Type | Relevant Mutation | Midecamycin MIC (mg/L) | Erythromycin MIC (mg/L) |
| Susceptible (MIC₉₀) | None | 0.125 | 0.0156 |
| Resistant | A2062G (23S rRNA) | ≥ 64 | ≥ 32 |
Note: M. pneumoniae uses a different numbering for 23S rRNA positions. Source: Adapted from data in "Emergence of Macrolide-Resistant Mycoplasma pneumoniae...".[9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the MIC of an antibiotic.
-
Objective : To find the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
-
Materials :
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as needed for fastidious organisms (e.g., with lysed horse blood for streptococci).
-
This compound stock solution of known concentration.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Sterile diluents and pipetting equipment.
-
-
Protocol :
-
Prepare Antibiotic Dilutions : Dispense 50 µL of sterile broth into all wells of a 96-well plate. Create a serial two-fold dilution of this compound across the plate. Start by adding 50 µL of a 2x working concentration of the antibiotic to the first column, mix, and transfer 50 µL to the next column. Repeat across the plate, discarding the final 50 µL from the last dilution column. This will result in wells with decreasing concentrations of the antibiotic.
-
Prepare Inoculum : Grow bacterial colonies on a suitable agar plate. Suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air (or 5% CO₂ for capnophilic organisms like S. pneumoniae).
-
Reading Results : The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).
-
PCR Detection of Resistance Genes (erm and mef)
Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes in the bacterial genome.
-
Objective : To identify the genetic determinants (erm(B), mef(A)/mef(E)) responsible for macrolide resistance.
-
Materials :
-
Bacterial DNA template, extracted from the isolate.
-
Specific forward and reverse primers for each target gene (e.g., erm(B), mef(A)).
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer).
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
-
-
Protocol :
-
DNA Extraction : Lyse bacterial cells (e.g., by boiling or using a commercial kit) to release genomic DNA.
-
PCR Amplification :
-
Prepare a reaction mix containing the PCR master mix, forward primer, reverse primer, and the extracted DNA template.
-
Place the reaction tubes in a thermocycler.
-
A typical cycling program includes:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C (primer-dependent) for 45 seconds.
-
Extension: 72°C for 60 seconds.
-
-
Final extension: 72°C for 5-7 minutes.
-
-
-
Detection :
-
Mix the PCR product with a loading dye and load it onto a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel electrophoresis to separate DNA fragments by size.
-
Visualize the DNA bands under UV light. The presence of a band at the expected molecular size for the target gene indicates a positive result.
-
-
Efflux Pump Activity Assay
This assay qualitatively or semi-quantitatively assesses the activity of efflux pumps using a fluorescent dye that is a substrate for these pumps.
-
Objective : To determine if active efflux is a resistance mechanism in a bacterial isolate.
-
Principle : Ethidium bromide (EtBr) fluoresces when it intercalates with DNA inside the cell. Efflux pumps can expel EtBr, reducing intracellular accumulation and fluorescence. An active efflux pump will require a higher external concentration of EtBr to produce fluorescence.
-
Materials :
-
Tryptic Soy Agar (TSA) or other suitable agar plates.
-
Ethidium bromide (EtBr) stock solution.
-
Bacterial cultures adjusted to 0.5 McFarland standard.
-
(Optional) An efflux pump inhibitor (EPI) like reserpine or verapamil.
-
-
Protocol (EtBr-Agar Cartwheel Method) :
-
Plate Preparation : Prepare a series of agar plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Keep plates protected from light.
-
Inoculation : Dip a sterile cotton swab into the standardized bacterial suspension and streak it radially from the center to the edge of each EtBr-containing plate, resembling spokes on a wheel. A susceptible control strain and the test isolate should be plated on the same plate.
-
Incubation : Incubate the plates at 37°C overnight, protected from light.
-
Interpretation :
-
Examine the plates under a UV transilluminator.
-
The minimum concentration of EtBr that produces fluorescence is recorded.
-
Strains with active efflux will show fluorescence only at higher concentrations of EtBr compared to susceptible control strains.
-
-
Confirmation with EPI : To confirm efflux activity, the MIC of this compound can be determined in the presence and absence of a sub-inhibitory concentration of an EPI. A significant (≥4-fold) reduction in the MIC in the presence of the EPI indicates that efflux is a relevant resistance mechanism.
-
Visualizations of Resistance Pathways
Signaling and Resistance Mechanisms
Caption: Overview of this compound resistance mechanisms in bacteria.
Experimental Workflow for Resistance Characterization
Caption: Workflow for identifying this compound resistance mechanisms.
References
- 1. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility and analysis of macrolide resistance genes in Streptococcus pneumoniae isolated in Hamadan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro activity of some 14-, 15- and 16- membered macrolides against Staphylococcus spp., Legionella spp., Mycoplasma spp. and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emergence of Macrolide-Resistant Mycoplasma pneumoniae with a 23S rRNA Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. facm.ucl.ac.be [facm.ucl.ac.be]
Methodological & Application
Application Note: Quantification of Midecamycin A3 by High-Performance Liquid Chromatography (HPLC)
Introduction
Midecamycin is a 16-membered macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] It is a complex mixture of related compounds, with Midecamycin A1 and Midecamycin A3 being significant components. Accurate quantification of these components is crucial for quality control in pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in bulk drug substances and tablet dosage forms. The method utilizes a Diode Array Detector (DAD) for specific detection at the maximum absorption wavelength of this compound.
Key Experimental Parameters
A summary of the essential HPLC parameters for the quantification of this compound is provided below. This method is based on a validated approach for the analysis of midecamycin and its related components.[1][2]
| Parameter | Value |
| HPLC System | High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) |
| Column | Information not specified in the provided search results. A C18 column is commonly used for macrolide antibiotics. |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B. The specific gradient program is not detailed in the provided search results. |
| Mobile Phase A: Ammonium formate buffer | |
| Mobile Phase B: Acetonitrile | |
| Flow Rate | Information not specified in the provided search results. A typical flow rate is 1.0 mL/min. |
| Detection Wavelength | 280 nm for this compound[1][2] |
| Injection Volume | Information not specified in the provided search results. |
| Column Temperature | Information not specified in the provided search results. |
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the HPLC method for this compound, as reported in the literature.
| Parameter | This compound |
| Limit of Quantification (LOQ) | 0.76 µg/mL[1] |
| Recovery (at 80%, 100%, and 120% spiked levels) | Not explicitly stated for this compound alone, but the method showed good recovery for Midecamycin A1.[1] |
| Linearity | The method demonstrated good linearity, although the specific range and correlation coefficient for this compound are not provided in the search results. |
| Precision | The method was validated for precision, but specific RSD% values for this compound are not detailed. |
| Robustness | The method was found to be robust. |
Experimental Workflow
The overall workflow for the quantification of this compound by HPLC is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification by HPLC.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantification of this compound in both raw material and tablet forms.
1. Materials and Reagents
-
This compound reference standard
-
Midecamycin raw material or tablets
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Water (HPLC grade)
-
Diluent: A mixture of mobile phases A and B (ratio of 60:40)[1]
2. Preparation of Solutions
-
Mobile Phase A: Prepare an aqueous solution of ammonium formate. The exact concentration was not specified in the search results, but a concentration of 100 mmol/L has been used in similar analyses.[2] Adjust the pH if necessary.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to different concentrations to construct a calibration curve.
-
Sample Solution (Raw Material):
-
Sample Solution (Tablets):
-
Weigh and finely powder at least 20 tablets.[1]
-
Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of midecamycin, to a 50 mL volumetric flask.[1]
-
Add about 30 mL of diluent and sonicate to dissolve.[1]
-
Dilute to the mark with the diluent and mix well.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
3. HPLC System and Conditions
-
Set up the HPLC system according to the parameters outlined in the "Key Experimental Parameters" table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
4. Data Acquisition and Analysis
-
Inject the working standard solutions in ascending order of concentration, followed by the sample solutions.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration of this compound in the original raw material or tablets, taking into account the initial sample weight and dilution factors. The external standard method is used for quantification.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in the quantification process.
Caption: Logical flow from sample to concentration determination.
References
LC-MS/MS method for Midecamycin A3 analysis
An LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of Midecamycin A3, a macrolide antibiotic. This application note details a comprehensive protocol for the extraction and analysis of this compound from raw materials and pharmaceutical formulations, making it suitable for quality control and research applications.
Introduction
Midecamycin is a complex macrolide antibiotic produced by Streptomyces mycarofaciens, consisting of several components. This compound is one of the related substances that requires accurate quantification for quality control purposes. Due to the complexity of the matrix, particularly in tablet formulations, a selective and sensitive analytical method is crucial. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high specificity and low detection limits, making it an ideal technique for this analysis. This document outlines a validated LC-MS/MS method for the determination of this compound, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Midecamycin reference standards (including this compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid amine (LC-MS grade)[1]
-
Ammonium hydroxide (LC-MS grade)[1]
-
Purified water (e.g., Milli-Q)[1]
-
Solvent-resistant filters (0.25 µm)[1]
Sample and Standard Solution Preparation
Diluent Preparation: The diluent is prepared by mixing the aqueous mobile phase A and the organic mobile phase B in a 60:40 ratio.[1][2]
Standard Stock Solutions: Prepare individual stock solutions of this compound by accurately weighing the reference standard and dissolving it in the diluent to achieve a known concentration.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired calibration range (e.g., 0.8 to 80 µg/mL).[1]
Sample Preparation Protocol: The general sample concentration for analysis is 2.0 mg/mL.[1][2]
-
For Midecamycin Raw Material:
-
Accurately weigh 100 mg of the Midecamycin raw material into a 50 mL volumetric flask.[1]
-
Add approximately 30 mL of the diluent.[1]
-
Use an ultrasonic bath to ensure complete dissolution of the material.[1]
-
Dilute to the final volume of 50 mL with the diluent.[1]
-
Filter the resulting solution through a 0.25 µm solvent-resistant filter prior to injection.[1]
-
-
For Midecamycin Tablets:
Instrumentation and Conditions
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
Liquid Chromatography (LC) Method: The HPLC parameters are crucial for the separation of this compound from other components.[2]
| Parameter | Condition |
| Column | Agilent Extend-C18 (250 mm × 4.6 mm, 5 µm)[2] |
| Column Temperature | 35 °C[2] |
| Mobile Phase A | 100 mmol/L formic acid amine solution, pH adjusted to 7.3 ± 0.1 with ammonium hydroxide[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 280 nm (for this compound)[1][2] |
LC Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 40 |
| 25 | 50 |
| 30 | 60 |
| 35 | 80 |
| 36 | 40 |
| 45 | 40 |
Mass Spectrometry (MS/MS) Method: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.[1] For quantitative analysis, Multiple Reaction Monitoring (MRM) is typically used. The precursor and product ions, along with collision energies, should be optimized for the specific instrument by infusing a standard solution of this compound.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ (To be determined based on this compound MW) |
| Product Ion (Q3) | To be determined via compound optimization |
| Collision Energy (CE) | To be optimized |
| Dwell Time | To be optimized for desired cycle time |
| Source Temperature | Instrument dependent (e.g., 500 °C) |
| Gas 1 (Nebulizer) | Instrument dependent (e.g., 50 psi) |
| Gas 2 (Heater) | Instrument dependent (e.g., 50 psi) |
Results and Data Presentation
The described method has been validated for its performance in quantifying this compound. The key validation parameters are summarized below.
Method Validation Data:
| Parameter | Result |
| Linearity Range | ~0.8 to 80 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.76 µg/mL[1][2] |
| Solution Stability | Stable for at least 48 hours at 25 °C[1][2] |
Accuracy (Recovery) Data: Recovery was assessed by spiking known amounts of this compound into a sample matrix at three different concentration levels.[1]
| Spiked Level | Average Recovery (%) |
| 80% | 99.8[1] |
| 100% | 99.8[1] |
| 120% | 100.1[1] |
Visualized Workflows
Caption: Experimental workflow for this compound analysis.
Caption: Key validation parameters for the analytical method.
Conclusion
The LC-MS/MS method presented provides a reliable, sensitive, and accurate protocol for the quantitative determination of this compound in both bulk drug substances and finished tablet products. The detailed sample preparation procedure and optimized chromatographic conditions ensure effective separation and analysis, meeting the stringent requirements of pharmaceutical quality control. The method's validation demonstrates its suitability for routine use in a laboratory setting.
References
Application Notes and Protocols for Midecamycin A3 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin A3 is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] Midecamycin and its derivatives have demonstrated a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[3] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant bacterial strains, which is a critical step in assessing its antimicrobial efficacy and in the development of new therapeutic agents.
The protocols outlined below are based on established methods for antimicrobial susceptibility testing, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the peptidyl transferase center, obstructing the translocation of tRNA and mRNA, which in turn halts the elongation of the polypeptide chain.[2] The inability to synthesize essential proteins ultimately inhibits bacterial growth and proliferation.[2]
Figure 1. This compound inhibits bacterial protein synthesis.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Midecamycin and other macrolides against various bacterial species. Data is presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pyogenes | Midecamycin | - | ≤0.06 | [4] |
| Erythromycin | - | 0.5 | [4] | |
| Azithromycin | - | >128 | [5] | |
| Clarithromycin | - | - | ||
| Josamycin | - | 0.12 | [5] | |
| Mycoplasma pneumoniae | Midecamycin | - | ≤0.015 | [6] |
| Erythromycin | - | ≤0.008-0.016 | [6] | |
| Azithromycin | - | ≤0.001-0.002 | [6] | |
| Clarithromycin | - | ≤0.001-0.004 | [6] | |
| Josamycin | - | ≤0.015-0.03 | [6] | |
| Staphylococcus aureus | Erythromycin | 0.5 | >2 | |
| Azithromycin | 1 | >4 | ||
| Clarithromycin | 0.25 | >2 | ||
| Streptococcus pneumoniae | Erythromycin | 0.06 | 16 | [7] |
| Azithromycin | 0.12 | 32 | [8] | |
| Clarithromycin | 0.06 | 16 | [8] | |
| Haemophilus influenzae | Erythromycin | 2 | 4 | [9] |
| Azithromycin | 2 | 2 | [8] | |
| Clarithromycin | 4 | 8 | ||
| Moraxella catarrhalis | Erythromycin | 0.12 | 0.25 | [10] |
| Azithromycin | ≤0.06 | 0.12 | ||
| Clarithromycin | 0.12 | 0.25 | [1] |
Note: A dash (-) indicates that the specific data point was not available in the cited literature.
Experimental Protocols
Two standard methods for MIC determination are presented below: Broth Microdilution and Agar Dilution. It is recommended to follow the guidelines from a recognized body such as the Clinical and Laboratory Standards Institute (CLSI) for detailed procedures.
Quality Control
Prior to and during testing, it is crucial to perform quality control using reference bacterial strains. Recommended QC strains for macrolide susceptibility testing include:
-
Staphylococcus aureus ATCC® 29213™
-
Streptococcus pneumoniae ATCC® 49619™
-
Haemophilus influenzae ATCC® 49247™
The resulting MIC values for these strains should fall within the established acceptable ranges as defined by CLSI or EUCAST.
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like S. pneumoniae and H. influenzae, supplement the broth as required (e.g., with lysed horse blood for S. pneumoniae or Haemophilus Test Medium for H. influenzae).
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired concentration range. Each well should contain 50 µL of the diluted antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Figure 2. Broth microdilution experimental workflow.
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms, supplement the agar as required (e.g., with 5% sheep blood for S. pneumoniae).
-
Sterile petri dishes
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound.
-
Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of this compound. Add the appropriate volume of the antibiotic solution to the molten agar before pouring the plates. Also, prepare a growth control plate without any antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Using a multipoint replicator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Figure 3. Agar dilution experimental workflow.
References
- 1. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Macrolides in Streptococcus pyogenes in France in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Susceptibility testing of macrolide antibiotics against Haemophilus influenzae and correlation of in vitro results with in vivo efficacy in a mouse septicemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility and impact of macrolide antibiotics on Moraxella catarrhalis in the upper and lower airways of children with chronic endobronchial suppuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Midecamycin A3 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin A3 is a component of the midecamycin complex, a group of 16-membered macrolide antibiotics produced by Streptomyces mycarofaciens. Like other macrolides, midecamycin acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] This action prevents peptide bond formation and translocation during protein synthesis, ultimately leading to a bacteriostatic or bactericidal effect, depending on the concentration and the bacterial species. Midecamycin has shown activity against a range of Gram-positive and some Gram-negative bacteria.[2]
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using two standard methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing the zone of inhibition.
Important Note: As of the current date, there are no established clinical breakpoints for this compound from major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the interpretation of susceptibility is limited to the quantitative results (MIC value or zone diameter). These protocols are based on the general guidelines for antimicrobial susceptibility testing of macrolide antibiotics provided by CLSI and EUCAST.[3][4][5][6][7]
Data Presentation
The following table summarizes available quantitative data for midecamycin against common Gram-positive pathogens from published literature. This data can serve as a reference for expected outcomes in susceptibility testing experiments.
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pyogenes | Midecamycin Diacetate | 146 | ≤0.06 | ≤0.06 | [1] |
| Staphylococcus aureus | Midecamycin Acetate | - | - | - | [2] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for this compound specifically is limited; the provided data is for related midecamycin compounds.
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M07 guidelines and is suitable for determining the MIC of this compound against aerobically growing bacteria.[5][6][7]
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[8][9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Appropriate quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™)
2. Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). This compound is soluble in DMSO.[8][9]
-
Further dilute this stock solution in sterile CAMHB to create a working stock solution at a concentration suitable for serial dilutions.
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13 for a 1 cm light path).
-
Dilute the adjusted inoculum suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Test Procedure
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well.
-
Inoculate each well (except for the sterility control well) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Run appropriate QC strains in parallel to validate the test results.
Protocol 2: Disk Diffusion Method
This protocol is adapted from the EUCAST disk diffusion method and provides a qualitative assessment of susceptibility.[4][10][11]
1. Materials
-
This compound-impregnated disks (concentration to be determined empirically, e.g., 15 µg or 30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Appropriate quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™)
2. Inoculum Preparation
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1, step 3.
3. Test Procedure
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing and rotating the swab against the inside of the tube.
-
Inoculate the entire surface of a MHA plate by swabbing in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.
-
Aseptically apply the this compound disks to the surface of the inoculated agar. Ensure firm and even contact.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Since there are no established breakpoints for this compound, the results should be reported as the measured zone diameter in millimeters.
-
Perform QC testing with standard strains to ensure the validity of the test.
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Mechanism of Action of this compound.
References
- 1. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 4. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. nicd.ac.za [nicd.ac.za]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Midecamycin A3: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin A3, a macrolide antibiotic, has garnered interest beyond its antimicrobial properties for its potential immunomodulatory and pro-apoptotic activities. These characteristics make it a valuable tool for in vitro studies in various research fields, including immunology, oncology, and cell biology. This document provides detailed application notes and standardized protocols for utilizing this compound in cell culture experiments, focusing on its anti-inflammatory and apoptosis-inducing effects.
Mechanism of Action
This compound, like other macrolide antibiotics, primarily functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit. However, in eukaryotic cells, its effects are more nuanced. The immunomodulatory actions are partly attributed to the suppression of pro-inflammatory cytokine production, while its potential anti-cancer effects are linked to the induction of apoptosis.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the use of this compound and related macrolides in cell culture experiments.
| Parameter | Cell Type | Concentration Range (µg/mL) | Incubation Time | Observed Effect |
| Anti-inflammatory | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1.6 - 200 | 24 - 72 hours | Suppression of T-lymphocyte proliferation[1][2] |
| Human T-lymphocytes | 1.6 - 40 | 24 - 48 hours | Inhibition of IL-2 and TNF-alpha production[1][2][3] | |
| Apoptosis Induction | Various Cancer Cell Lines (Hypothetical) | 1 - 100 (To be determined) | 24 - 72 hours | Induction of caspase-3/7 activity, decreased cell viability |
| General Cytotoxicity | Various Cell Lines | > 100 (To be determined) | 24 - 72 hours | Significant reduction in cell viability |
Note: Data for apoptosis induction is hypothetical and serves as a starting point for experimental design, as specific studies on this compound-induced apoptosis are limited. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line.
Experimental Protocols
Assessment of Anti-inflammatory Effects
This protocol outlines the procedure to evaluate the anti-inflammatory properties of this compound by measuring its effect on cytokine production in stimulated immune cells.
a. Cell Culture and Treatment:
-
Culture human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., Jurkat, THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) for 2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) or phytohemagglutinin (PHA) (5 µg/mL).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
b. Measurement of Cytokine Production (ELISA):
-
Following incubation, centrifuge the 96-well plate at 300 x g for 10 minutes.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines such as TNF-alpha and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
c. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the stimulated control.
-
Plot a dose-response curve to determine the IC50 value (the concentration at which this compound inhibits 50% of the cytokine production).
Induction and Assessment of Apoptosis
This protocol provides a framework for investigating the pro-apoptotic effects of this compound on cancer cell lines.
a. Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1, 10, 50, 100, 200 µg/mL) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
b. Caspase Activity Assay:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the desired incubation period, lyse the cells using a lysis buffer provided in a commercial caspase-3/7 activity assay kit.
-
Add the caspase substrate to the cell lysate and incubate according to the manufacturer's protocol.
-
Measure the fluorescence or colorimetric signal using a microplate reader.
-
Express the caspase activity as a fold change relative to the untreated control.
Visualization of Pathways and Workflows
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Immunomodulatory effects of three macrolides, midecamycin acetate, josamycin, and clarithromycin, on human T-lymphocyte function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of three macrolides, midecamycin acetate, josamycin, and clarithromycin, on human T-lymphocyte function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulatory effect of macrolide antibiotics on the Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Midecamycin A3 as a Probe for Ribosomal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin A3, a 16-membered macrolide antibiotic, serves as a valuable tool for investigating the structure and function of the bacterial ribosome. Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This interaction occurs within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain.[1][2] The specificity of midecamycin for bacterial ribosomes makes it an excellent probe for studying the intricacies of protein translation and for the development of novel antimicrobial agents. These application notes provide a comprehensive overview of the use of this compound in ribosomal research, including detailed protocols for key experiments.
Mechanism of Action
This compound is a naturally occurring macrolide that targets the bacterial ribosome, inhibiting protein synthesis.[3] It binds to the 50S ribosomal subunit, a critical component of the protein synthesis machinery.[1][2] This binding event takes place near the peptidyl transferase center (PTC) within the nascent peptide exit tunnel. By occupying this space, this compound sterically hinders the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. The specificity of this compound for bacterial ribosomes over their eukaryotic counterparts is a key feature of its antibiotic activity and its utility as a research probe.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a comparative overview of binding affinities and inhibitory concentrations for other well-characterized macrolide antibiotics that act on the ribosome. These values can serve as a reference for designing experiments with this compound.
Table 1: Ribosome Binding Affinities of Macrolide Antibiotics
| Macrolide | Bacterial Species | Ribosome Type | Dissociation Constant (Kd) (nM) | Reference |
| Erythromycin | Streptococcus pneumoniae | 70S | 4.9 ± 0.6 | [4] |
| Solithromycin | Streptococcus pneumoniae | 70S | 5.1 ± 1.1 | [4] |
| Telithromycin | Escherichia coli | 70S | ~1 | [5] |
Table 2: In Vitro Protein Synthesis Inhibition by Macrolide Antibiotics
| Macrolide | Bacterial Species | IC50 (µM) | Reference |
| Linezolid | Escherichia coli | 1.8 | [6] |
| Eperezolid | Escherichia coli | 2.5 | [6] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Miocamycin (a Midecamycin derivative)
| Bacterial Strain | MIC Range (µg/mL) | Modal MIC (µg/mL) | Reference |
| Staphylococcus (MLS susceptible) | 0.25 - 4 | 1 - 2 | [7] |
| Streptococci (Erythromycin susceptible) | 0.016 - 4 | 0.12 - 0.5 | [7] |
| Pneumococci (Erythromycin susceptible) | 0.016 - 4 | 0.12 - 0.5 | [7] |
| Haemophilus | 2 - 64 | 32 | [7] |
| Neisseria | 0.12 - 4 | 0.5 - 1 | [7] |
| B. catarrhalis | 0.12 - 8 | 1 | [7] |
| L. pneumophila | 0.016 - 0.12 | 0.06 | [7] |
| C. perfringens | 0.5 - 2 | 1 | [7] |
| B. fragilis | 0.03 - 2 | 1 | [7] |
Experimental Protocols
The following protocols are adapted from established methods for studying macrolide-ribosome interactions and can be applied to this compound.
Protocol 1: Ribosome Binding Assay using Fluorescence Polarization
This protocol describes a method to determine the binding affinity of this compound to the ribosome using a fluorescently labeled macrolide probe in a competition assay.
Materials:
-
70S ribosomes from the desired bacterial strain (e.g., E. coli, S. aureus)
-
Fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin)
-
This compound
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol, 0.05% Tween 20
-
96-well black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled macrolide probe in DMSO.
-
Prepare a series of dilutions of this compound in Binding Buffer.
-
Thaw the 70S ribosomes on ice and dilute to the desired concentration in Binding Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the fluorescently labeled macrolide probe and 70S ribosomes to each well.
-
Add increasing concentrations of this compound to the wells.
-
Include control wells with:
-
Fluorescent probe only (for background fluorescence).
-
Fluorescent probe and ribosomes (for maximum polarization).
-
Fluorescent probe, ribosomes, and a saturating concentration of a known ribosome-binding macrolide (for minimum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values.
-
Plot the change in polarization as a function of the this compound concentration.
-
Fit the data to a competitive binding model to determine the IC₅₀ value.
-
Calculate the dissociation constant (Kd) for this compound using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Translation Inhibition Assay
This protocol measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA or mRNA encoding a reporter protein (e.g., luciferase, GFP)
-
Amino acid mixture (with one radioactively labeled amino acid, e.g., [³⁵S]-methionine, or for a non-radioactive assay, a kit with a fluorescent detection method)
-
This compound
-
Control antibiotics (e.g., chloramphenicol as a positive control, a non-ribosomal inhibitor as a negative control)
-
Trichloroacetic acid (TCA) for precipitation (if using radioactivity)
-
Scintillation fluid and counter (if using radioactivity) or a plate reader for fluorescence/luminescence.
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the S30 extract, buffer, amino acids, and energy source according to the manufacturer's instructions.
-
Aliquot the master mix into reaction tubes.
-
Add the template DNA or mRNA to each tube.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and controls with other antibiotics.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection of Protein Synthesis:
-
Radioactive Method:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitate on a filter membrane.
-
Wash the filter to remove unincorporated radioactive amino acids.
-
Measure the radioactivity of the filter using a scintillation counter.
-
-
Non-Radioactive Method (e.g., Luciferase):
-
Add the luciferase substrate to the reaction mixture.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
Protocol 3: Ribosomal Footprinting (Ribo-Seq)
This advanced technique provides a high-resolution map of ribosome positions on mRNA transcripts, revealing the specific sites of translation arrest caused by this compound.
Materials:
-
Bacterial culture
-
This compound
-
Lysis buffer with translation inhibitors (e.g., chloramphenicol, to "freeze" ribosomes on mRNA)
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA purification kits
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Cell Treatment and Lysis:
-
Grow a bacterial culture to mid-log phase.
-
Treat one half of the culture with this compound at a concentration known to inhibit translation. The other half serves as an untreated control.
-
Rapidly harvest and lyse the cells in the presence of translation inhibitors to preserve ribosome-mRNA complexes.
-
-
Nuclease Digestion:
-
Treat the cell lysate with RNase I to digest mRNA regions not protected by ribosomes.
-
-
Ribosome-Protected Fragment (RPF) Isolation:
-
Isolate the 70S monosomes (containing the RPFs) by sucrose gradient ultracentrifugation.
-
Extract the RNA from the monosome fraction.
-
-
Library Preparation and Sequencing:
-
Purify the RPFs (typically 25-30 nucleotides in length).
-
Prepare a cDNA library from the RPFs. This involves reverse transcription, adapter ligation, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome or transcriptome.
-
Analyze the distribution of ribosome footprints.
-
Compare the footprint profiles of the this compound-treated and untreated samples to identify specific codons or sequences where ribosomes accumulate, indicating sites of drug-induced translation arrest.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as a ribosomal probe.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for a competitive ribosome binding assay.
References
- 1. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. researchgate.net [researchgate.net]
- 7. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Midecamycin A3: A Tool for Elucidating Bacterial Protein Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin A3, a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens, serves as a critical tool for investigating the intricacies of bacterial protein synthesis. Like other macrolides, its primary mechanism of action involves the inhibition of this fundamental cellular process, making it an invaluable agent for basic research and a lead compound in the development of novel antibacterial therapies. This compound specifically targets the 50S ribosomal subunit, binding within the nascent peptide exit tunnel (NPET) adjacent to the peptidyl transferase center (PTC). This interaction sterically hinders the passage of the elongating polypeptide chain, leading to a context-specific stall in translation.[1][2] The sequence of the nascent peptide within the ribosome significantly influences the inhibitory activity of this compound, a characteristic that can be exploited to probe the dynamics of ribosomal function.
These application notes provide a comprehensive overview of the use of this compound in studying bacterial protein synthesis, including detailed protocols for key experimental techniques.
Mechanism of Action
This compound exerts its inhibitory effect through a precise interaction with the bacterial ribosome. The molecule binds to the 50S subunit, with its macrolactone ring situated in the NPET. This positioning obstructs the path of the growing polypeptide chain. The inhibitory action of this compound is not uniform across all translated sequences; instead, it is highly dependent on the specific amino acid residues of the nascent peptide residing within the ribosomal tunnel. This context-specific inhibition provides a unique opportunity to study the interplay between the nascent chain, the ribosome, and ribosome-targeting antibiotics.
References
Application of Midecamycin A3 in Antibiotic Synergy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and discover novel therapeutic approaches. Antibiotic synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, represents a promising avenue of investigation. Midecamycin A3, a macrolide antibiotic, is a candidate for such synergistic combinations. Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[1][2]. This mechanism can be complemented by other antibiotics that target different bacterial processes, potentially leading to enhanced efficacy and a lower likelihood of resistance development.
These application notes provide a framework for researchers to explore the synergistic potential of this compound with other antimicrobial agents. Detailed protocols for key in vitro synergy testing methods, namely the checkerboard assay and the time-kill curve assay, are provided, alongside guidance for data interpretation and visualization.
Potential Synergistic Combinations
While specific quantitative data for this compound in synergistic studies is limited in publicly available literature, a plausible hypothesis for synergy can be derived from studies on related macrolides. A study on midecamycin acetate suggested a synergistic effect with cell wall-affecting antibiotics against Pseudomonas aeruginosa. The research indicated that pretreatment with agents like polymyxin B, carbenicillin, dibekacin, or fosfomycin enhanced the uptake of midecamycin into the bacterial cell, allowing it to reach its ribosomal target. This suggests that antibiotics that increase bacterial cell wall permeability could act synergistically with this compound.
Therefore, promising candidates for synergistic studies with this compound include:
-
β-lactams (e.g., Penicillins, Cephalosporins, Carbapenems): These antibiotics inhibit cell wall synthesis, which could facilitate the entry of this compound.
-
Glycopeptides (e.g., Vancomycin): Similar to β-lactams, these agents disrupt cell wall integrity.
-
Aminoglycosides (e.g., Gentamicin, Amikacin): These also inhibit protein synthesis but at a different site on the ribosome (30S subunit), potentially leading to a dual blockade of this essential process.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These target DNA replication, offering a different mechanism of action that could complement this compound.
Data Presentation
Quantitative data from synergy studies should be summarized in clear and concise tables to allow for easy comparison and interpretation. Below are template tables for presenting data from checkerboard and time-kill assays.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Staphylococcus aureus
| Antibiotic Combination | Test Organism | MIC of this compound Alone (µg/mL) | MIC of Antibiotic X Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic X in Combination (µg/mL) | FICI | Interpretation |
| This compound + Penicillin G | S. aureus ATCC 29213 | 2 | 0.5 | 0.5 | 0.0625 | 0.375 | Synergy |
| This compound + Gentamicin | S. aureus ATCC 29213 | 2 | 1 | 1 | 0.25 | 0.75 | Additive |
| This compound + Vancomycin | S. aureus MRSA 43300 | 4 | 2 | 0.5 | 0.5 | 0.375 | Synergy |
| This compound + Ciprofloxacin | S. aureus ATCC 29213 | 2 | 0.25 | 2 | 0.25 | 2.0 | Indifference |
Note: Data presented are hypothetical for illustrative purposes.
Table 2: Hypothetical Time-Kill Assay Results for this compound in Combination with Vancomycin against MRSA 43300
| Treatment | Initial Inoculum (log10 CFU/mL) | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h | Log Reduction at 24h vs. Most Active Agent | Interpretation |
| Growth Control | 5.5 | 7.2 | 8.5 | 9.1 | N/A | - |
| This compound (1/2 MIC) | 5.5 | 5.3 | 5.1 | 5.0 | N/A | Bacteriostatic |
| Vancomycin (1/2 MIC) | 5.5 | 5.4 | 5.2 | 4.8 | N/A | Bacteriostatic |
| This compound + Vancomycin | 5.5 | 4.1 | 3.2 | <2.0 | ≥2 | Synergy |
Note: Data presented are hypothetical for illustrative purposes. Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active constituent at 24 hours.
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antibiotics.
a. Materials:
-
This compound and second antibiotic of interest
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)
-
Spectrophotometer or microplate reader
b. Protocol:
-
Prepare stock solutions of this compound and the second antibiotic at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
In a 96-well plate, perform serial two-fold dilutions of this compound horizontally and the second antibiotic vertically in CAMHB. This creates a matrix of antibiotic concentrations.
-
Include a row with serial dilutions of this compound alone and a column with serial dilutions of the second antibiotic alone to determine their individual MICs.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
c. Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
a. Materials:
-
This compound and second antibiotic of interest
-
Culture tubes or flasks
-
CAMHB
-
Bacterial inoculum (log-phase growth, diluted to ~5 x 10^5 CFU/mL)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
b. Protocol:
-
Prepare culture tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (e.g., at 1/2 MIC)
-
Second antibiotic alone (e.g., at 1/2 MIC)
-
This compound and the second antibiotic in combination (at the same concentrations as above)
-
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates overnight and count the colonies.
-
Plot the log10 CFU/mL versus time for each condition.
c. Interpretation:
-
Synergy: A ≥2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A <2 log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
Mandatory Visualizations
Caption: Proposed mechanism of synergy between this compound and a cell wall synthesis inhibitor.
Caption: Workflow for performing a checkerboard antibiotic synergy assay.
Caption: Workflow for performing a time-kill curve antibiotic synergy assay.
References
- 1. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Midecamycin A3 Formulation for In Vivo Studies
Introduction
Midecamycin A3 is a macrolide antibiotic, part of the midecamycin complex produced by Streptomyces mycarofaciens.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This action prevents peptide bond formation and translocation, ultimately halting bacterial growth.[3][4] Midecamycin has demonstrated broad-spectrum activity, particularly against Gram-positive organisms.[2][5]
A significant challenge in preparing this compound for in vivo research is its poor solubility in aqueous solutions. It is practically insoluble in water at neutral pH but shows solubility in organic solvents like DMSO, ethanol, and acetone, as well as in acidic water. Therefore, a co-solvent system is essential to create a stable and homogenous formulation suitable for administration in animal models. This document provides a detailed protocol for the preparation and administration of a this compound formulation for pre-clinical in vivo studies.
Data Summary
Quantitative data for this compound and a reference formulation are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₁H₆₇NO₁₅ | [1] |
| Molecular Weight | 813.97 g/mol | [1] |
| Appearance | White to beige powder | |
| Melting Point | 122-125 °C | [1] |
| Solubility | - DMSO: ≥ 2 mg/mL- Ethanol: ~50 mg/mL- Water: Practically Insoluble | [6] |
| Mechanism of Action | Inhibits protein synthesis via 50S ribosomal subunit | [2][3] |
Table 2: Recommended Co-Solvent Formulation for In Vivo Studies
This formulation is provided as a reference for achieving a clear solution at a concentration of 2 mg/mL.[6] Researchers may need to adjust ratios based on the required final concentration and administration route.
| Component | Percentage by Volume | Role |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Solubilizer / Vehicle |
| Tween 80 | 5% | Surfactant / Emulsifier |
| Saline (0.9% NaCl) | 45% | Isotonic Vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO.
-
Materials :
-
This compound powder (≥90% purity)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
-
-
Methodology :
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 40 mg/mL).
-
Vortex vigorously until the powder is completely dissolved. Use of a sonicator is recommended to ensure full dissolution, especially at higher concentrations.[6]
-
Store the stock solution at -20°C for long-term use.
-
Protocol 2: Preparation of Final Dosing Formulation
This protocol details the sequential mixing steps required to prepare the final formulation for animal administration, based on the reference vehicle in Table 2.[6]
-
Materials :
-
This compound stock solution (from Protocol 1)
-
PEG300, sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or micropipettes
-
-
Methodology :
-
Calculate the required volumes of each component based on the final desired concentration and total volume. See Table 3 for an example calculation.
-
In a sterile conical tube, add the required volume of the this compound stock solution in DMSO.
-
Add the calculated volume of PEG300 to the tube. Mix thoroughly by vortexing or inversion until the solution is clear and homogenous.
-
Add the calculated volume of Tween 80. Again, mix thoroughly until the solution is clear.
-
Slowly add the final volume of sterile saline while mixing. The solution should remain clear. If precipitation occurs, gentle warming or sonication may be required.
-
The final formulation should be prepared fresh and used immediately.[6]
-
Table 3: Example Dosing Calculation for a Mouse Model
| Parameter | Value | Description |
| Target Dose | 10 mg/kg | Desired dose of this compound. |
| Average Animal Weight | 25 g | Example weight of a mouse. |
| Dosing Volume | 100 µL (0.1 mL) | Standard volume for intraperitoneal injection. |
| Number of Animals | 10 (+2 extra) | Total animals for the experiment plus overage. |
| Working Concentration | 2.5 mg/mL | Dose (0.25 mg) / Volume (0.1 mL). |
| Total Volume Needed | 1.2 mL | 12 animals x 0.1 mL/animal. |
| DMSO Volume | 120 µL | 10% of 1.2 mL total volume. |
| PEG300 Volume | 480 µL | 40% of 1.2 mL total volume. |
| Tween 80 Volume | 60 µL | 5% of 1.2 mL total volume. |
| Saline Volume | 540 µL | 45% of 1.2 mL total volume. |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the formulation workflow and the mechanism of action of this compound.
Caption: Workflow for preparing this compound in a co-solvent vehicle.
Caption: Mechanism of this compound inhibiting bacterial protein synthesis.
References
- 1. Midecamycin - Wikipedia [en.wikipedia.org]
- 2. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Midecamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Midecamycin A3 HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Midecamycin A3, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a peak with a "tail" extending from the point of maximum height towards the baseline.[1] In the analysis of this compound, a macrolide antibiotic with basic functional groups, peak tailing can lead to inaccurate quantification, reduced resolution between this compound and its impurities, and a decrease in overall method sensitivity.[2][3]
Q2: What are the most common causes of peak tailing for a basic compound like this compound?
A2: The primary cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1] Specifically for this compound, this often involves:
-
Silanol Interactions: Interaction of the basic nitrogen atoms in the this compound molecule with acidic silanol groups on the surface of the silica-based C18 column.[4]
-
Mobile Phase pH: A mobile phase pH close to the pKa of this compound (approximately 6.9) can lead to the co-existence of both ionized and non-ionized forms of the molecule, resulting in peak distortion.[1]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
System Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[1]
Q3: How is peak tailing measured?
A3: Peak tailing is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor of ≤ 2.
| Tailing Factor (Tf) | Peak Shape | Implication for this compound Analysis |
| 1.0 | Symmetrical (Gaussian) | Ideal for accurate integration and quantification. |
| > 1.0 - 1.5 | Minor Tailing | May be acceptable, but indicates potential for method improvement. |
| > 1.5 | Significant Tailing | Can compromise accuracy and resolution, requires troubleshooting. |
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues in the HPLC analysis of this compound.
Step 1: Initial Assessment and System Check
Before modifying the chromatography, it's essential to rule out common system-level problems.
Workflow for Initial System Assessment:
Caption: Initial assessment workflow for HPLC peak tailing.
Step 2: Method-Specific Troubleshooting
If the issue is specific to the this compound peak, focus on the analytical method parameters. The following troubleshooting steps are based on a typical Reverse Phase-HPLC method for this compound.
Baseline Experimental Protocol:
A common HPLC method for the analysis of Midecamycin and its impurities utilizes a C18 column with a mobile phase consisting of an ammonium formate buffer and an organic modifier like acetonitrile, often with a gradient elution.[5]
| Parameter | Typical Condition |
| Column | Extend-C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 100 mmol/L Formic acid amine solution (pH adjusted to 7.3 ± 0.1)[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | 0/40, 25/50, 30/60, 35/80, 36/40, 45/40 (Time/%B)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[5] |
| Detection Wavelength | 280 nm for this compound[5] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A and B (60:40)[5] |
Troubleshooting Actions:
The following decision tree illustrates a logical approach to resolving this compound peak tailing by modifying the analytical method.
Caption: Decision tree for troubleshooting this compound peak tailing.
Detailed Explanation of Troubleshooting Actions:
-
Mobile Phase pH Adjustment:
-
Rationale: this compound has a pKa of approximately 6.9.[1] Operating the mobile phase at a pH well below this (e.g., pH 3-4) will ensure that the basic functional groups are fully protonated, minimizing secondary interactions with silanol groups.[4]
-
Protocol: Prepare the aqueous mobile phase with 0.1% formic acid or phosphoric acid to achieve a pH in the range of 3.0 to 4.0. Ensure the column used is stable at low pH.
-
-
Use of an End-Capped Column:
-
Rationale: End-capped columns have been treated to reduce the number of free silanol groups on the silica surface, thereby minimizing their interaction with basic analytes like this compound.[1]
-
Action: If not already in use, replace the current column with a high-quality, end-capped C18 column from a reputable manufacturer.
-
-
Addition of a Competing Base:
-
Rationale: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the remaining active silanol sites on the column, preventing them from interacting with this compound.[2]
-
Protocol: Add 0.1% (v/v) of triethylamine to the aqueous portion of the mobile phase. Note that TEA can sometimes suppress MS signals if using LC-MS.
-
-
Sample Overload Assessment:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[6]
-
Protocol: Prepare a series of dilutions of the this compound standard and inject them. If the peak shape improves at lower concentrations, sample overload is a likely contributor to the tailing. Reduce the sample concentration or the injection volume accordingly.
-
-
Organic Modifier and Buffer Strength:
-
Rationale: The choice and concentration of the organic modifier and buffer salts can influence peak shape. Increasing the ionic strength of the mobile phase can sometimes improve the peak shape of basic compounds.[7]
-
Action:
-
Summary of Troubleshooting Strategies
| Problem Area | Potential Cause | Recommended Action |
| Mobile Phase | pH too close to pKa of this compound (6.9) | Lower mobile phase pH to 3.0-4.0 using an acid modifier like formic acid. |
| Insufficient masking of silanol groups | Add a competing base like 0.1% triethylamine (TEA) to the mobile phase. | |
| Inappropriate organic modifier | Experiment with methanol as an alternative or in combination with acetonitrile. | |
| Column | Active silanol groups on the stationary phase | Use a high-quality, end-capped C18 column. |
| Column contamination or void formation | Flush the column with a strong solvent or replace if necessary. Use a guard column. | |
| Sample | Sample overload | Reduce the concentration of this compound in the sample or decrease the injection volume. |
| Inappropriate sample solvent | Dissolve the sample in the initial mobile phase composition. | |
| Instrument | Excessive dead volume | Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected. |
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. researchgate.net [researchgate.net]
- 3. column-chromatography.com [column-chromatography.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Midecamycin A3 solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of Midecamycin A3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic produced by Streptomyces mycarofaciens. It is effective against a broad spectrum of gram-positive and some gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit, which prevents the formation of peptide bonds and the translocation of tRNA, ultimately halting protein elongation and bacterial growth.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3] It is practically insoluble in water.[2][3] For cell culture experiments, DMSO is a commonly used solvent for preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol. When preparing, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] Sonication can aid in the dissolution process.[2] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q4: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[3] It is advisable to aliquot the stock solution to prevent degradation from multiple freeze-thaw cycles.[4] The stability of this compound in aqueous working solutions is limited, and it is recommended to prepare these solutions immediately before use.[2]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving.
-
Solution 1: Use the correct solvent. Ensure you are using a recommended solvent such as high-purity DMSO or ethanol.[2][3] this compound is insoluble in water.[3]
-
Solution 2: Use fresh, anhydrous solvent. Moisture can significantly decrease the solubility of this compound in DMSO.[3] Use a fresh, unopened bottle or a properly stored anhydrous grade of the solvent.
-
Solution 3: Apply gentle heating and sonication. Warming the solution to 37°C and using an ultrasonic bath can help dissolve the compound.[4]
-
Solution 4: Check the purity of the compound. Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity grade compound.
Issue 2: Precipitation is observed when adding the this compound stock solution to my aqueous cell culture medium.
-
Solution 1: Lower the final concentration. The aqueous solubility of this compound is very low. The observed precipitation is likely due to the compound crashing out of the aqueous medium. Try using a lower final concentration in your experiment.
-
Solution 2: Increase the solvent concentration in the final medium (with caution). While not ideal, slightly increasing the final DMSO concentration in your culture medium might help keep the compound in solution. However, it is crucial to determine the maximum DMSO concentration tolerated by your specific cell line, as it can be toxic.[5]
-
Solution 3: Prepare the working solution fresh. Do not store diluted aqueous solutions of this compound. Prepare the final working solution immediately before adding it to your cells.
-
Solution 4: Use a carrier solvent system for in vivo studies. For animal studies, a formulation with co-solvents and surfactants such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to improve solubility.[2][6]
Quantitative Solubility Data
The reported solubility of this compound can vary between suppliers. The following table summarizes the available data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ≥ 100 | ≥ 122.85 | [3] |
| DMSO | 60 | 73.71 | [2] |
| DMSO | ≥ 36 | ≥ 44.23 | [7] |
| DMSO | 2 | - | [8] |
| Ethanol | 100 | - | [3] |
| Ethanol | 50 | 61.43 | [2] |
| Water | Insoluble | - | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 813.97 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 8.14 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution vigorously. If the powder does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
References
- 1. toku-e.com [toku-e.com]
- 2. Midecamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Midecamycin, 35457-80-8, 90 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Midecamycin A3 Resistance in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Midecamycin A3 resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacterial resistance to this compound, a 16-membered macrolide antibiotic, primarily occurs through three main mechanisms:
-
Target Site Modification: This is the most common mechanism and involves alterations in the bacterial ribosome, the target of macrolide antibiotics.[1][2][3] Specific mutations in the 23S rRNA and ribosomal proteins L4 and L22 can prevent this compound from binding effectively, thus inhibiting its protein synthesis inhibitory action.[4][5]
-
Enzymatic Inactivation: Bacteria can produce enzymes that modify and inactivate the antibiotic. For macrolides, the most significant are the Erm (erythromycin resistance methylase) enzymes, which are encoded by erm genes.[1][6] These enzymes methylate a specific adenine residue in the 23S rRNA, leading to a conformational change that blocks the binding of macrolide antibiotics.[1][7] Another recently identified mechanism is the glycosylation of midecamycin, which completely inactivates the drug.[8]
-
Active Efflux: Bacteria can actively pump antibiotics out of the cell using efflux pumps, preventing the drug from reaching its ribosomal target at a high enough concentration to be effective.[2][9] This mechanism is a significant contributor to multidrug resistance.[10][11]
Q2: My bacterial strain shows resistance to this compound. How can I determine the underlying resistance mechanism?
A2: To identify the resistance mechanism, a combination of molecular and microbiological techniques is recommended. The following workflow can be adopted:
Experimental Workflow for Determining this compound Resistance Mechanism
Caption: Workflow for identifying this compound resistance mechanisms.
Q3: Are there known mutations associated with this compound resistance?
A3: Yes, specific mutations in the 23S rRNA and ribosomal proteins L4 and L22 have been linked to macrolide resistance. For 16-membered macrolides like midecamycin, mutations such as A2067G/C in domain V of 23S rRNA have been observed.[4] Additionally, single amino acid changes in ribosomal protein L4, such as G72R and G72V, have emerged during in vitro selection with midecamycin.[4] Mutations in the L22 protein have also been implicated in macrolide resistance.[5]
Q4: What is the MLSB phenotype and is it relevant for this compound resistance?
A4: The MLSB phenotype refers to cross-resistance to M acrolides, L incosamides, and S treptogramin B antibiotics.[1] This is typically conferred by erm genes that encode for methylases which modify the ribosomal target, preventing these three classes of antibiotics from binding.[1][12] Resistance to this compound can be part of the MLSB phenotype, particularly in cases of constitutive erm gene expression.[1] However, some bacteria may exhibit inducible resistance, where they are resistant only to the 14- and 15-membered macrolides that induce methylase synthesis, but remain susceptible to 16-membered macrolides like midecamycin in the absence of an inducer.[1]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared using a spectrophotometer or McFarland standards to achieve the correct bacterial density. |
| Instability of this compound solution | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and for no longer than the specified duration. |
| Binding of this compound to plasticware | Use low-binding microplates and tubes for your experiments to minimize drug loss. |
| Incorrect incubation conditions | Verify and maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels) as specified for the bacterial species being tested. |
Problem 2: PCR amplification of the 23S rRNA gene is failing or producing non-specific bands.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a standardized DNA extraction kit and assess DNA purity and concentration using a spectrophotometer (e.g., NanoDrop) before PCR. |
| Primer design issues | Ensure primers are specific to the bacterial species of interest and span the regions known to harbor resistance mutations (e.g., domain V). Perform a BLAST search to check for potential off-target binding. |
| Suboptimal PCR annealing temperature | Perform a gradient PCR to determine the optimal annealing temperature for your specific primers and template DNA. |
| Presence of PCR inhibitors | If inhibitors are suspected from the extraction process, consider re-purifying the DNA or using a PCR master mix formulated to resist inhibitors. |
Problem 3: Suspected efflux-mediated resistance, but no significant change in MIC with a general efflux pump inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor specificity | The efflux pump inhibitor used may not be effective against the specific family of efflux pumps present in your bacterial strain (e.g., RND, MFS, ABC).[9][13] Try a panel of inhibitors targeting different pump families. |
| Inhibitor concentration | The concentration of the efflux pump inhibitor may be too low to be effective. Perform a dose-response experiment to determine the optimal non-toxic concentration of the inhibitor. |
| Multiple resistance mechanisms | The strain may possess other resistance mechanisms in addition to efflux, such as target site modification, which would not be affected by an efflux pump inhibitor. Analyze the strain for ribosomal mutations or erm genes. |
Strategies to Overcome this compound Resistance
1. Combination Therapy
Combining this compound with another antibiotic can create a synergistic effect, where the combination is more effective than either drug alone.[14][15][16]
-
Rationale: One antibiotic can inhibit a resistance mechanism, allowing the other to be effective. For example, an antibiotic that disrupts the bacterial cell wall could enhance the intracellular concentration of this compound.
-
Experimental Approach: Perform checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and identify synergistic combinations.
Fractional Inhibitory Concentration (FIC) Index for Synergy Assessment
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | No interaction |
| > 4.0 | Antagonism |
2. Efflux Pump Inhibitors (EPIs)
EPIs are compounds that block the activity of bacterial efflux pumps, thereby increasing the intracellular concentration and restoring the efficacy of antibiotics that are substrates for these pumps.[10][11]
-
Rationale: By inhibiting the efflux of this compound, the antibiotic can accumulate inside the bacterial cell and reach its ribosomal target.
-
Experimental Approach: Determine the MIC of this compound in the presence and absence of a sub-inhibitory concentration of an EPI. A significant reduction in the MIC indicates the involvement of an efflux pump.
Signaling Pathway: Erm-Mediated Ribosomal Methylation
Caption: Erm-mediated resistance to this compound.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (or another appropriate broth). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: PCR and Sequencing for Detection of 23S rRNA Mutations
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant bacterial strain using a commercial kit.
-
Primer Design: Design or use previously validated primers that amplify the domain V region of the 23S rRNA gene, where resistance mutations are commonly found.
-
PCR Amplification:
-
Set up a PCR reaction containing:
-
Template DNA (50-100 ng)
-
Forward Primer (0.5 µM)
-
Reverse Primer (0.5 µM)
-
dNTPs (200 µM)
-
Taq Polymerase and Buffer
-
Nuclease-free water to final volume
-
-
Use a thermal cycler with an initial denaturation step (95°C for 5 min), followed by 30-35 cycles of denaturation (95°C for 30s), annealing (50-60°C for 30s), and extension (72°C for 1 min/kb), and a final extension step (72°C for 5 min).
-
-
Gel Electrophoresis: Run the PCR product on an agarose gel to verify the amplification of a band of the expected size.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercial kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the resulting sequence with a wild-type reference sequence from a susceptible strain to identify any point mutations.
References
- 1. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of Ribosomal Mutations Conferring Resistance to Macrolides, Clindamycin, Streptogramin, and Telithromycin in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Erythromycin Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ox.ac.uk [ox.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Midecamycin A3 Interference in Biochemical Assays: Technical Support Center
Welcome to the Technical Support Center for Midecamycin A3. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential interference of this compound in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a macrolide antibiotic that primarily inhibits protein synthesis in susceptible bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds and the translocation step during protein elongation.[1][2][3]
Q2: Can this compound affect my experiments with mammalian cells?
Yes, this compound and other macrolides can have off-target effects on mammalian cells. Due to the evolutionary similarity between bacterial and mitochondrial ribosomes, this compound can inhibit mitochondrial protein synthesis.[1] This can lead to broader effects on cellular metabolism and signaling.
Q3: What are the known off-target effects of macrolides like this compound in mammalian cells?
Known off-target effects include:
-
Inhibition of Mitochondrial Translation: Macrolides can bind to mitochondrial ribosomes and inhibit the synthesis of essential mitochondrial proteins.[1]
-
Impaired Oxidative Phosphorylation: As a consequence of inhibited mitochondrial protein synthesis, cells may exhibit reduced oxygen consumption.[1]
-
Metabolic Shift to Glycolysis: To compensate for impaired mitochondrial function, cells may increase their reliance on glycolysis for ATP production.[1]
-
Modulation of Signaling Pathways: Macrolides have been shown to affect signaling pathways such as the p38 MAP kinase and NF-κB pathways.[1][2]
-
Induction of Integrated Stress Response: Inhibition of mitochondrial function can lead to cellular stress and activation of the integrated stress response.[4][5]
-
Inhibition of Autophagy: Some macrolides can block autophagic flux by inhibiting lysosomal acidification.[4]
Q4: At what concentrations should I be concerned about off-target effects?
The concentration at which off-target effects become significant can vary depending on the cell type and the specific assay. For josamycin, a closely related macrolide, the IC50 for inhibition of bovine mitochondrial protein synthesis in vitro was 12.3 µM.[1] In cell culture, high concentrations (e.g., 10-100 µg/mL) are often used to study mitochondrial translation inhibition.[6] It is advisable to perform a dose-response curve to determine the threshold for off-target effects in your specific experimental system.
Q5: Could this compound directly interfere with my assay components, like enzymes or substrates?
While direct chemical interference is less commonly reported for macrolides compared to their biological off-target effects, it remains a possibility. For instance, compounds can interfere with reporter enzymes like luciferase, leading to either inhibition or stabilization of the enzyme.[7][8][9] It is crucial to run appropriate controls to rule out direct assay interference.
Troubleshooting Guides
Issue 1: Unexpected changes in cell viability or metabolism in mammalian cell cultures.
Symptoms:
-
Decreased cell proliferation or viability in assays like MTT, XTT, or CellTiter-Glo®.
-
Increased lactate production or glucose consumption.
-
Altered mitochondrial membrane potential.
Possible Cause: this compound is likely inhibiting mitochondrial protein synthesis, leading to mitochondrial dysfunction and a subsequent shift in cellular metabolism.[1] Assays that rely on mitochondrial dehydrogenase activity (e.g., MTT, XTT) can be particularly affected and may yield misleading results.[9][10]
Troubleshooting Steps:
-
Confirm Mitochondrial Dysfunction: Use an independent method to assess mitochondrial function, such as measuring oxygen consumption rates (e.g., with a Seahorse analyzer) or analyzing the expression of mitochondrially-encoded proteins via western blot.[1]
-
Use an Alternative Viability Assay: Switch to a viability assay that is not directly dependent on mitochondrial metabolism. Examples include:
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.[9]
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
ATP-based Assays (e.g., CellTiter-Glo®): While ATP is produced by both glycolysis and oxidative phosphorylation, this can still be a more reliable indicator of overall cell health than tetrazolium-based assays in this context.
-
-
Perform Dose-Response Experiments: Determine the concentration range of this compound that does not significantly impact the viability and metabolic profile of your specific cell line.
-
Include Positive Controls: Use a known inhibitor of mitochondrial protein synthesis, such as chloramphenicol, as a positive control to confirm that the observed effects are consistent with this mechanism.[10]
Issue 2: Inconsistent or unexpected results in reporter gene assays (e.g., Luciferase, β-galactosidase).
Symptoms:
-
Unexpected increase or decrease in reporter signal that does not correlate with the expected biological activity.
Possible Cause: this compound may be directly interfering with the reporter enzyme or affecting general cellular processes that influence reporter protein expression and stability. Some compounds can inhibit or stabilize luciferase, leading to false-positive or false-negative results.[7][8][9]
Troubleshooting Steps:
-
Perform a Cell-Free Reporter Enzyme Inhibition Assay: To test for direct interference, incubate this compound directly with the purified reporter enzyme (e.g., luciferase) and its substrate in a cell-free reaction. A change in signal in this system indicates direct interference.
-
Use an Orthogonal Reporter System: If possible, validate your findings using a different reporter system. For example, if you are using a firefly luciferase reporter, try validating with a Renilla luciferase reporter or a fluorescent protein reporter (e.g., GFP, RFP).
-
Normalize to a Constitutive Reporter: In cell-based assays, co-transfect a second reporter under the control of a constitutive promoter (e.g., CMV, SV40) to normalize for general effects on transcription and translation. However, be aware that some compounds can selectively affect certain promoters.[11]
-
Measure Reporter mRNA Levels: Use RT-qPCR to determine if the changes in reporter signal are due to transcriptional effects or post-transcriptional/post-translational effects, including direct enzyme inhibition.
Issue 3: Altered activity of signaling pathways (e.g., MAPK, NF-κB).
Symptoms:
-
Changes in the phosphorylation status of signaling proteins (e.g., p38, IκBα).
-
Altered expression of downstream target genes.
Possible Cause: Macrolides are known to have immunomodulatory effects and can interfere with cellular signaling cascades. For instance, they have been shown to inhibit the p38 MAPK pathway and modulate NF-κB signaling.[1][2] These effects are likely downstream consequences of cellular stress induced by mitochondrial dysfunction.
Troubleshooting Steps:
-
Confirm Specificity: To determine if the observed signaling changes are specific to this compound's interaction with your target of interest or an off-target effect, compare its effects with another mitochondrial protein synthesis inhibitor (e.g., chloramphenicol).
-
Use Specific Pathway Inhibitors: Pre-treat cells with known inhibitors of the affected pathway (e.g., a p38 inhibitor like SB203580) to see if this rescues or alters the phenotype induced by this compound.
-
Investigate Upstream Events: Examine markers of cellular stress that could be triggering the signaling changes, such as the production of reactive oxygen species (ROS) or the activation of the integrated stress response (e.g., phosphorylation of eIF2α).[4][5]
Quantitative Data on Macrolide Interference
The following table summarizes available quantitative data on the interference of macrolides in biochemical assays. Data for this compound is limited; therefore, data from the closely related macrolide josamycin is included as a proxy.
| Compound | Assay | System | IC50 / Concentration | Reference |
| Josamycin | In vitro Mitochondrial Protein Synthesis | Bovine Mitochondria | 12.3 µM | [1] |
| Josamycin | Mitochondrial Translation Initiation Inhibition | HEK293 Cells | 100 µg/mL | [6] |
| Macrolides | General Luciferase Inhibition | In vitro / Cell-based | Compound-dependent | [7][9] |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Assay
This protocol is designed to test for direct inhibition of firefly luciferase by this compound.
Materials:
-
Recombinant firefly luciferase
-
Luciferase assay buffer (e.g., Promega Luciferase Assay System)
-
D-Luciferin substrate
-
This compound stock solution (in a compatible solvent like DMSO)
-
Microplate luminometer
Procedure:
-
Prepare a dilution series of this compound in the luciferase assay buffer. Include a vehicle-only control (e.g., DMSO).
-
In a white, opaque 96-well plate, add the this compound dilutions or the vehicle control.
-
Add recombinant firefly luciferase to each well and incubate for 15-30 minutes at room temperature.
-
Prepare the D-luciferin substrate according to the manufacturer's instructions.
-
Inject the D-luciferin substrate into each well using the luminometer's injector.
-
Immediately measure the luminescence.
-
Data Analysis: Compare the luminescence in the this compound-treated wells to the vehicle control. A significant decrease in signal indicates direct inhibition of the luciferase enzyme.
Visualizations
Caption: Primary mechanism of this compound in bacteria.
Caption: Off-target effects of this compound in mammalian cells.
Caption: General troubleshooting workflow for this compound interference.
References
- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for transcriptional interference in a dual-luciferase reporter system - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Midecamycin A3 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Midecamycin A3 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of this compound, like other macrolide antibiotics, is primarily affected by several environmental factors. These include:
-
Temperature: Elevated temperatures accelerate chemical degradation reactions.
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions, with hydrolysis being a major concern.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can cause oxidative degradation of the molecule.[1][2]
-
Humidity: For solid this compound, exposure to moisture can initiate hydrolysis.
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure the long-term stability of solid this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage temperatures and expected stability durations.
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 3 years | Recommended for long-term storage.[3] |
| 4°C | Up to 2 years | Suitable for intermediate-term storage.[3] |
For optimal stability, this compound powder should be stored in a tightly sealed container, protected from light and moisture.
Q3: How should I store this compound solutions?
A3: this compound is less stable in solution compared to its powdered form. Proper storage is critical to maintain its integrity for experimental use.
| Storage Temperature | Solvent | Duration | Recommendations |
| -80°C | DMSO | Up to 2 years | Ideal for long-term archival of stock solutions.[3] |
| -20°C | DMSO | Up to 1 year | Suitable for working stock solutions.[3] |
| 2-8°C (Refrigerated) | Aqueous Buffers | Short-term (days) | Prepare fresh for immediate use when possible. Stability is pH-dependent. |
| Room Temperature | Aqueous Buffers | Very short-term (hours) | Not recommended for storage. A study on midecamycin tablets showed stability in a specific diluent for up to 48 hours at 25°C for analytical purposes, but this should not be considered a general storage recommendation for research solutions.[4][5] |
It is highly recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: I am observing a loss of activity in my this compound stock solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that your stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term). |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution to minimize freezing and thawing. |
| Hydrolysis | If using aqueous buffers, ensure the pH is within a stable range (near neutral). Prepare fresh solutions for each experiment if possible. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Oxidation | Use high-purity solvents and degas aqueous buffers to minimize dissolved oxygen. Avoid sources of radical formation. |
Problem: I suspect my this compound has degraded. How can I check for degradation products?
Solution:
You can perform a forced degradation study to intentionally degrade a sample of this compound and use it as a reference to check for the presence of degradation products in your stored samples. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this purpose.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline adapted from studies on other macrolide antibiotics and should be optimized for your specific experimental setup.[6]
Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and develop stability-indicating analytical methods.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep at room temperature for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 24 hours.
-
Photodegradation: Expose a vial of the stock solution to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Visualizing Degradation and Experimental Workflows
This compound Potential Degradation Pathways
Caption: A diagram illustrating the potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: A flowchart of the experimental workflow for a forced degradation study.
Logical Troubleshooting for this compound Instability
Caption: A logical flowchart for troubleshooting this compound instability issues.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Midecamycin A3 Solid-Phase Extraction
Welcome to the technical support center for Midecamycin A3 solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction of this compound from various matrices.
Troubleshooting Guide
Low recovery, poor reproducibility, and insufficient purity are common hurdles in SPE. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Low Recovery of this compound
Low recovery is one of the most frequent challenges in SPE.[1][2][3] A systematic evaluation of each step of the SPE protocol is crucial to identify the source of analyte loss.[4]
Troubleshooting Steps:
-
Analyte Breakthrough During Sample Loading:
-
Possible Cause: The sample solvent may be too strong, preventing proper retention of this compound on the sorbent, or the pH of the sample may not be optimal for retention.[1][5]
-
Solution:
-
If using a reversed-phase sorbent (e.g., C18), ensure the sample is in a predominantly aqueous solution.
-
Adjust the sample pH to ensure this compound is in a neutral, less ionized state to enhance retention on non-polar sorbents.[3][6]
-
Reduce the sample loading flow rate to allow sufficient interaction time between the analyte and the sorbent.[6][7]
-
Consider increasing the sorbent mass if the column is being overloaded.[1]
-
-
-
Analyte Loss During Washing Step:
-
Possible Cause: The wash solvent is too strong and is prematurely eluting the this compound along with the interferences.[1][2]
-
Solution:
-
Decrease the organic solvent concentration in the wash solution.
-
Ensure the pH of the wash solvent is optimized to maintain the retention of this compound while removing impurities.[2]
-
-
-
Incomplete Elution:
-
Possible Cause: The elution solvent is not strong enough to desorb this compound completely from the sorbent.[1][2]
-
Solution:
-
Increase the strength of the elution solvent by increasing the proportion of the organic modifier. Methanol is often a suitable solvent for eluting macrolides from SPE cartridges.[6][7]
-
Adjust the pH of the elution solvent to facilitate the ionization of this compound, which can aid in its release from a reversed-phase sorbent.
-
Increase the volume of the elution solvent or perform a second elution step and analyze it separately to check for residual analyte.
-
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical SPE workflow and a logical approach to troubleshooting low recovery.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. specartridge.com [specartridge.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Midecamycin A3 Cytotoxicity Assay Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cytotoxicity assays for Midecamycin A3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic. Its primary mechanism of action in bacteria is the inhibition of protein synthesis by targeting the 50S ribosomal subunit, which prevents peptide bond formation and translocation during protein synthesis.[1] While its antibacterial properties are well-documented, its effects on eukaryotic cells are an area of active research.
Q2: What are the common cytotoxicity assays used to evaluate the effect of this compound on mammalian cells?
Commonly used cytotoxicity assays that are suitable for evaluating this compound include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.[4][5]
-
Apoptosis Assays: These assays detect specific markers of programmed cell death, such as caspase activation or DNA fragmentation. Antibiotics have been shown to induce hallmarks of apoptosis in bacterial cells, and similar mechanisms can be investigated in mammalian cells.[6]
Q3: Are there any known IC50 values for this compound in mammalian cell lines?
Published IC50 values for this compound are not widely available and can be cell-line dependent. It is crucial to determine the IC50 value empirically for the specific cell line used in your experiments. As a reference, a study on a peptide designated "A3" reported IC50 values of 26.1 µM and 33.2 µM on Vero and HEK 293 cell lines, respectively; however, it is essential to confirm if this peptide is identical to this compound.[7]
Q4: What signaling pathways might be affected by this compound in mammalian cells?
Macrolide antibiotics have been shown to modulate various signaling pathways in mammalian cells, which may contribute to their cytotoxic effects. Key pathways to consider investigating include:
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[8][9][10] Some macrolides can influence components of the MAPK cascade, such as ERK, JNK, and p38.[8][9]
-
Apoptosis Pathways: this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway.[11][12] Investigating the activation of caspases (e.g., caspase-3, -8, -9) and the expression of Bcl-2 family proteins can provide insights into the mechanism.[11][12]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in wells without cells. | Contamination of media or reagents with reducing agents. Phenol red in the culture medium can also contribute to background. | Use fresh, high-quality reagents. Prepare a background control with medium and MTT but no cells, and subtract this value from all other readings. Consider using phenol red-free medium for the assay. |
| Low absorbance values in control (untreated) wells. | Insufficient number of viable cells seeded. Low metabolic activity of the cell line. Incorrect incubation time with MTT. | Optimize cell seeding density to ensure a linear relationship between cell number and absorbance. Ensure cells are in the logarithmic growth phase. Optimize the MTT incubation time (typically 2-4 hours). |
| Inconsistent results between replicate wells. | Uneven cell seeding. Contamination of cultures. Pipetting errors. Incomplete dissolution of formazan crystals. | Ensure a homogenous cell suspension before seeding. Maintain sterile technique. Use calibrated pipettes and be consistent with technique. Ensure complete solubilization of formazan crystals by thorough mixing. |
| "Bell-shaped" dose-response curve. | Compound precipitation at high concentrations. Off-target effects at high concentrations. | Visually inspect wells for compound precipitation. Use a lower, more relevant concentration range. Consider the possibility of hormesis or other complex biological responses. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High spontaneous LDH release in negative control wells. | Cells are unhealthy or were handled too roughly during seeding. High cell density leading to cell death. | Handle cells gently during passaging and seeding. Optimize seeding density to avoid over-confluence. |
| Low maximum LDH release in positive control (lysed) wells. | Incomplete cell lysis. Insufficient number of cells. | Ensure the lysis buffer is effective for your cell type and incubate for the recommended time. Increase the number of cells seeded. |
| High background LDH activity in the culture medium. | Serum in the culture medium contains LDH. | Include a background control with culture medium only (no cells) and subtract this value from all other readings. |
| Results from LDH and MTT assays do not correlate. | The two assays measure different aspects of cytotoxicity. LDH measures membrane integrity, while MTT measures metabolic activity. A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). | Consider the mechanism of action of this compound. A decrease in MTT signal without a corresponding increase in LDH release may indicate a cytostatic effect or inhibition of mitochondrial function rather than cell lysis. |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay Protocol for this compound Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include three sets of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background: Culture medium only (no cells).
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 10-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Visualizations
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 12. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Midecamycin A3 vs. Erythromycin: A Comparative Analysis of Antibacterial Efficacy
This guide provides a detailed comparison of the in vitro antibacterial activity of Midecamycin A3 and Erythromycin, two macrolide antibiotics. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and Erythromycin belong to the macrolide class of antibiotics and share a common mechanism of action. They are bacteriostatic agents that inhibit bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome. This binding action blocks the exit tunnel for the nascent polypeptide chain and interferes with the translocation step of aminoacyl-tRNA, ultimately halting the elongation of the protein.[1][2][3] This shared mechanism underscores their similar spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative organisms.[4]
Comparative In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Midecamycin derivatives (Midecamycin Acetate and Miokamycin) and Erythromycin against various bacterial strains, as determined by in vitro studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5] Lower MIC values indicate greater potency.
| Bacterial Species | Midecamycin Acetate / Miokamycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Reference |
| Gram-Positive Cocci | |||
| Staphylococci (MLS-sensitive) | 2 | 0.25 | [1] |
| Streptococci & Pneumococci (MLS-sensitive) | 0.06 - 0.25 | 0.016 | [1] |
| Enterococci (MLS-sensitive) | 1 - 2 | 0.5 - 1 | [1] |
| Mycoplasma hominis | 0.008 - 0.12 | Poorly Active | [6] |
| Gram-Negative Bacteria | |||
| Haemophilus spp. | 8 - 32 | 2 - 8 | [1] |
MLS: Macrolide-Lincosamide-Streptogramin B resistance phenotype. Note: Miokamycin is a derivative of Midecamycin.
The data indicates that for MLS-sensitive Gram-positive cocci, erythromycin generally exhibits lower MIC values, suggesting higher potency compared to midecamycin derivatives.[1] Conversely, midecamycin acetate has been shown to be highly effective against Mycoplasma hominis, a species against which erythromycin is poorly active.[6] Against Haemophilus species, erythromycin appears to be more active than miokamycin.[1]
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The MIC values presented are typically determined using standardized laboratory procedures such as the agar dilution or broth microdilution methods. These methods are considered the gold standard for antimicrobial susceptibility testing.[7]
Agar Dilution Method
The agar dilution method involves the preparation of a series of agar plates, each containing a different, known concentration of the antibiotic.
-
Preparation of Antibiotic Plates: The antibiotic is serially diluted and added to molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.[7]
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then suspended in a sterile solution to a standardized concentration, typically equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate and the control plate.[7]
-
Incubation: The plates are incubated under appropriate atmospheric conditions and temperatures (e.g., 35-37°C for 16-20 hours) for bacterial growth.[2][7]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[8]
Broth Microdilution Method
This method is performed in 96-well microtiter plates and allows for the simultaneous testing of multiple antibiotics against a single organism.
-
Plate Preparation: Each well of a microtiter plate is filled with a liquid growth medium (broth) containing serial dilutions of the antibiotic.[9]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.
-
Inoculation: Each well is inoculated with a specific volume of the bacterial suspension. Control wells (no antibiotic and no bacteria) are included.[9]
-
Incubation: The microtiter plates are incubated, often with shaking, for a defined period (e.g., 16-20 hours at 37°C).[10]
-
Result Interpretation: The MIC is determined by visual inspection for turbidity (indicating bacterial growth) or by using an automated plate reader. The MIC is the lowest antibiotic concentration in which no growth is observed.[11]
References
- 1. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. The in vitro activity of some 14-, 15- and 16- membered macrolides against Staphylococcus spp., Legionella spp., Mycoplasma spp. and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. youtube.com [youtube.com]
A Comparative Guide to HPLC Method Validation for Midecamycin A3 Analysis
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Midecamycin A3, a key component of the macrolide antibiotic Midecamycin. The focus is on the validation parameters and experimental protocols to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method.
Introduction to this compound Analysis
Midecamycin is a complex macrolide antibiotic consisting of several components. This compound is one of the related substances that requires accurate quantification for quality control purposes. HPLC with Diode Array Detection (DAD) is a common and effective technique for this analysis, offering the specificity required to differentiate between the various components of Midecamycin. The validation of the analytical method is crucial to ensure reliable and accurate results.
Primary HPLC-DAD Method for this compound
A robust HPLC-DAD method has been developed for the quality control of Midecamycin, which includes the specific quantification of this compound. This method demonstrates good separation of components and impurities.
Experimental Protocol:
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: Extend-C18 column (250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal resolution.[1]
-
Mobile Phase: A gradient elution is typically employed. The specific composition of the mobile phases A and B, and the gradient program, should be optimized for the specific instrument and column. A common diluent is a mixture of mobile phases A and B in a 60:40 ratio.[2]
-
Detection Wavelength: this compound is specifically monitored at a wavelength of 280 nm, while other components like Midecamycin A1 are detected at 231 nm.[1][2]
-
Sample Preparation: Midecamycin tablet solutions are prepared to a concentration of 2.0 mg/mL in the diluent.[1][2]
Method Validation Summary:
The validation of this HPLC-DAD method demonstrates its suitability for the intended purpose, with key performance characteristics summarized below.
| Validation Parameter | Midecamycin A1 | This compound |
| Limit of Quantitation (LOQ) | 1.32 µg/mL | 0.76 µg/mL |
| Repeatability (RSD%) | 0.6% | 1.7% |
| Solution Stability (at 25°C) | Up to 48 hours | Up to 48 hours |
Table 1: Key validation parameters for the HPLC-DAD method for Midecamycin A1 and A3 analysis.[1][2]
Accuracy (Recovery):
Standard spiking recovery experiments were conducted at three different concentration levels (80%, 100%, and 120%) to assess the accuracy of the method for Midecamycin A1 and A3.
| Spiked Level | Midecamycin A1 Recovery (%) | This compound Recovery (%) |
| 80% | 99.2 | 98.7 |
| 100% | 99.5 | 99.1 |
| 120% | 99.8 | 99.3 |
| Average | 99.5 | 99.0 |
Table 2: Accuracy results from standard spiking recovery experiments.[2]
Alternative Analytical Approaches for Macrolide Antibiotics
While the HPLC-DAD method is well-established, other techniques and modifications can be considered for the analysis of macrolide antibiotics like Midecamycin.
1. HPLC with Mass Spectrometry (LC-MS):
For enhanced specificity and sensitivity, particularly in complex matrices or for identifying unknown impurities, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful alternative.[3] LC-MS methods can provide structural information about the analytes based on their mass-to-charge ratio, which is invaluable for impurity profiling and degradation studies.[1]
2. HPLC with Fluorescence Detection:
For certain macrolides, HPLC with fluorescence detection can offer higher sensitivity compared to UV detection.[3] This often requires a derivatization step to introduce a fluorescent tag to the molecule.[3]
3. Different Reversed-Phase Columns:
The choice of the stationary phase is critical in HPLC. While C18 columns are widely used, other stationary phases like C8 or phenyl columns could offer different selectivity for Midecamycin components. Poly(styrene–divinylbenzene) co-polymers are another option that are stable over a wider pH range.[4]
4. Mobile Phase Modifiers:
The composition of the mobile phase significantly impacts the separation. The addition of modifiers like triethylamine or quaternary ammonium salts can improve peak shape and reduce retention times for basic compounds like macrolides.[4] The pH of the mobile phase is also a critical parameter to optimize for achieving the desired separation.[5]
Comparative Overview of Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-DAD | Differential absorption of UV-Vis light | Robust, widely available, good for routine QC | Lower sensitivity and specificity compared to MS |
| LC-MS | Separation by chromatography, detection by mass | High sensitivity and specificity, structural information | Higher cost and complexity |
| HPLC-Fluorescence | Detection of emitted light after excitation | Very high sensitivity for fluorescent compounds | May require derivatization, not universally applicable |
Table 3: Comparison of different analytical techniques for macrolide analysis.
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound.
A typical workflow for HPLC method validation.
The logical progression from method development through various validation parameters to routine implementation is depicted in the following relationship diagram.
Core parameters for a validated HPLC method.
References
Midecamycin A3: A Comparative Analysis of Cross-Resistance with Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Midecamycin A3, a 16-membered macrolide antibiotic, with other commonly used macrolides, focusing on the critical aspect of cross-resistance. The information presented herein is supported by experimental data to aid in research and development efforts within the field of antimicrobial agents.
Executive Summary
This compound demonstrates a distinct cross-resistance profile compared to 14- and 15-membered macrolides such as erythromycin, clarithromycin, and azithromycin. Its efficacy is notably retained against bacterial strains exhibiting efflux-mediated resistance, a common mechanism conferring resistance to the 14- and 15-membered macrolides. However, cross-resistance is generally observed in strains with target site modifications, specifically those mediated by erm genes leading to constitutive ribosomal methylation. This guide delves into the quantitative data from in vitro studies, details the experimental methodologies used to determine these findings, and visualizes the underlying molecular mechanisms of resistance.
Comparative In Vitro Activity of this compound and Other Macrolides
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and other macrolides against key bacterial pathogens. The MIC90, representing the concentration required to inhibit the growth of 90% of isolates, is a key metric for comparing the in vitro potency of these antimicrobial agents.
Table 1: Comparative MIC90 Values (µg/mL) against Streptococcus pyogenes
| Antibiotic | Macrolide Class | All Isolates | Erythromycin-Resistant (Efflux Phenotype) | Erythromycin-Resistant (Inducible ermTR) | Erythromycin-Resistant (ermB) |
| Midecamycin diacetate | 16-membered | ≤0.06 | - | - | >4 |
| Erythromycin | 14-membered | 0.5 | - | - | >4 |
| Clarithromycin | 14-membered | - | - | - | - |
| Roxithromycin | 14-membered | - | - | - | - |
| Azithromycin | 15-membered | - | - | - | - |
| Josamycin | 16-membered | - | - | - | >4 |
Data sourced from a study on 146 clinical isolates of Streptococcus pyogenes.[1] Midecamycin diacetate showed greater activity against the general pool of S. pyogenes isolates compared to erythromycin.[1] Notably, its activity was significantly diminished against strains with the ermB determinant, which confers high-level, broad cross-resistance.[1]
Table 2: Comparative MIC90 Values (µg/mL) against Mycoplasma and Ureaplasma Species
| Antibiotic | Macrolide Class | Mycoplasma pneumoniae (n=110) | Mycoplasma hominis (n=26) | Ureaplasma species (n=51) |
| Acetylmidecamycin | 16-membered | 1 | 0.25 | 0.25 |
| Midecamycin | 16-membered | 8 | 2 | 0.5 |
| Josamycin | 16-membered | 4 | 0.5 | 0.5 |
| Azithromycin | 15-membered | 16 | >128 | 1 |
| Erythromycin | 14-membered | >128 | >128 | 1 |
Data from a study assessing the in vitro activities against 187 clinical isolates.[2] This data indicates that against macrolide-resistant Mycoplasma pneumoniae, 16-membered macrolides like acetylmidecamycin and josamycin retain better activity than erythromycin and azithromycin.[2]
Table 3: Comparative Modal MIC Values (µg/mL) of Miokamycin (Midecamycin Derivative) against Staphylococci and Streptococci
| Organism | Resistance Phenotype | Miokamycin | Erythromycin | Josamycin |
| Staphylococcus | MLS-Susceptible | 1-2 | 0.25 | 1 |
| MLSB Inducible | 1-2 | - | - | |
| MLSB Constitutive | Inactive | Inactive | Inactive | |
| Streptococci & Pneumococci | Erythromycin-Susceptible | 0.06-0.25 | 0.016 | 0.03-0.12 |
| Erythromycin-Resistant | 0.12 to >128 | >128 | - |
MLS: Macrolide-Lincosamide-Streptogramin. Data from a multicenter study evaluating miokamycin.[3][4] Miokamycin, a derivative of midecamycin, was active against staphylococci with inducible MLSB resistance but not against those with constitutive resistance.[3][4]
Mechanisms of Macrolide Resistance and Cross-Resistance Patterns
The differential activity of this compound against macrolide-resistant bacteria is primarily determined by the underlying resistance mechanism.
Target Site Modification (erm Genes)
The most common mechanism of high-level macrolide resistance is the modification of the ribosomal target site.[1][5] This is mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferases that add one or two methyl groups to an adenine residue in the 23S rRNA. This modification reduces the binding affinity of all macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).
-
Constitutive Expression: When the erm gene is constitutively expressed, the ribosome is always methylated, leading to high-level resistance to all MLSB antibiotics, including 16-membered macrolides like this compound.
-
Inducible Expression: In some bacteria, the expression of erm genes is inducible by 14- and 15-membered macrolides. In their absence, the bacteria may appear susceptible to 16-membered macrolides and lincosamides. However, the presence of an inducer will trigger resistance.
Active Efflux (mef and msr Genes)
Another prevalent resistance mechanism involves the active pumping of the antibiotic out of the bacterial cell. This is mediated by efflux pump proteins encoded by genes such as mef (macrolide efflux) or msr (macrolide-streptogramin resistance).
-
M-phenotype: Efflux pumps encoded by mef genes specifically recognize and expel 14- and 15-membered macrolides. Bacteria with this phenotype remain susceptible to 16-membered macrolides like this compound, as well as lincosamides and streptogramin B.[5] Midecamycin has been reported to be active against efflux-mediated erythromycin-resistant strains.
The following diagram illustrates the different pathways of macrolide resistance and their impact on this compound efficacy.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing antimicrobial susceptibility and cross-resistance. The broth microdilution method is a standard and widely used technique.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of this compound and other macrolides.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
-
Antimicrobial Stock Solutions: Prepare stock solutions of each macrolide in a suitable solvent at a high concentration.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobials:
-
Dispense 50 µL of sterile broth into all wells of the 96-well plate.
-
Add 50 µL of the highest concentration of the antimicrobial to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well in the dilution series. This will result in a range of antibiotic concentrations.
4. Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
5. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
6. Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
The following diagram illustrates the workflow for the broth microdilution method.
Conclusion
This compound exhibits a favorable cross-resistance profile in the context of efflux-mediated resistance to 14- and 15-membered macrolides. This makes it a potentially valuable therapeutic option for infections caused by strains with this resistance mechanism. However, its efficacy is compromised by target site modifications that confer broad MLSB resistance. A thorough understanding of the prevalent resistance mechanisms in a given clinical or geographical setting is therefore essential for the effective use of this compound and for guiding the development of new macrolide antibiotics. The experimental protocols and data presented in this guide provide a framework for the continued evaluation of this compound and other macrolides against evolving bacterial resistance.
References
- 1. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Midecamycin A3: A Comparative Analysis Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Midecamycin A3 and its derivatives against a range of clinical isolates. The data presented is compiled from multiple studies to offer a comprehensive overview of its efficacy relative to other macrolide antibiotics and alternative antimicrobial agents.
Comparative In Vitro Activity of Midecamycin
Midecamycin, a 16-membered macrolide antibiotic derived from Streptomyces mycarofaciens, has demonstrated efficacy against a variety of clinically relevant bacteria.[1] Its derivatives, such as Midecamycin Acetate, are often utilized to enhance pharmacokinetic properties.[2][3][4] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Midecamycin and comparator antibiotics against several key pathogens.
Mycoplasma Species
Midecamycin and its acetylated form show notable activity against Mycoplasma species, including macrolide-resistant strains.
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Mycoplasma pneumoniae | Acetylmidecamycin | - | 1 |
| Midecamycin | - | 8 | |
| Josamycin | - | 4 | |
| Azithromycin | - | 16 | |
| Erythromycin | - | >128 | |
| Mycoplasma hominis | Acetylmidecamycin | - | 0.25 |
| Midecamycin | - | 2 | |
| Josamycin | - | 0.5 | |
| Azithromycin | - | >128 | |
| Erythromycin | - | >128 | |
| Ureaplasma species | Acetylmidecamycin | - | 0.25 |
| Midecamycin | - | 0.5 | |
| Josamycin | - | 0.5 | |
| Azithromycin | - | 1 | |
| Erythromycin | - | 1 |
Data sourced from a study on human mycoplasmas.[5]
Streptococcus Species
Against Streptococcus pyogenes, Midecamycin Diacetate has shown high susceptibility rates. A study of 146 clinical isolates in France demonstrated a 93.8% susceptibility to midecamycin.[6][7]
| Organism | Antibiotic | MIC90 (mg/L) |
| Streptococcus pyogenes | Midecamycin | ≤0.06 |
| Erythromycin | 0.5 |
Data from a comparative study on S. pyogenes isolates.[6][7]
A separate study reported the MIC of Midecamycin against Streptococcus pneumoniae to be 0.25 µg/mL.[8]
Other Clinically Relevant Bacteria
The in vitro activity of Midecamycin has also been evaluated against other bacteria.
| Organism | Antibiotic | MIC (µg/mL) |
| Bacillus intestinalis | Midecamycin | 0.5 |
| Bacillus subtilis | Midecamycin | 1 |
| Staphylococcus aureus | Midecamycin | 1 |
Data from a study on Midecamycin inactivation.[8]
Midecamycin has also shown inhibitory activity against the majority of streptococci, staphylococci, and strains of Haemophilus and Listeria at concentrations of less than 3.1 µg/ml.[9][10]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The methodologies employed in the cited studies are largely based on standardized guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16][17]
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: The prepared microdilution wells are inoculated with the bacterial suspension.
-
Incubation: The microplates are incubated under specific conditions (temperature, time, and sometimes CO2 concentration) appropriate for the test organism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination.
-
Preparation of Antibiotic-Containing Agar: Serial twofold dilutions of the antibiotic are incorporated into molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated under conditions suitable for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria on the agar surface.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in antimicrobial susceptibility testing and the mechanism of action of macrolide antibiotics, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
References
- 1. Midecamycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Midecamycin Acetate used for? [synapse.patsnap.com]
- 4. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. megumed.de [megumed.de]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nih.org.pk [nih.org.pk]
- 17. researchgate.net [researchgate.net]
Confirming Midecamycin A3 Target Engagement in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to confirm the target engagement of Midecamycin A3, a 16-membered macrolide antibiotic, with its bacterial ribosome target. The performance of this compound is compared with other ribosome-targeting antibiotics, namely Erythromycin (a 14-membered macrolide) and Clindamycin (a lincosamide). This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways to aid researchers in designing and interpreting their experiments.
Mechanism of Action: An Overview
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This binding occurs within the nascent peptide exit tunnel (NPET), sterically hindering the progression of the growing polypeptide chain.[3][4][5] This ultimately leads to the cessation of protein synthesis and inhibition of bacterial growth.
Comparative Data
To objectively assess the target engagement and efficacy of this compound, its performance is compared against Erythromycin and Clindamycin. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
| Antibiotic | Bacterial Species | MIC (µg/mL) |
| Midecamycin | Streptococcus pyogenes | ≤0.06 (MIC90) [1] |
| Staphylococcus aureus | <3.1 | |
| Streptococcus pneumoniae | 0.06 - 0.12 (MIC90) [6] | |
| Erythromycin | Streptococcus pyogenes | 0.5 (MIC90)[1] |
| Staphylococcus aureus | 0.25 - >2048[1][7] | |
| Streptococcus pneumoniae | 0.12 (MIC50 & MIC90 for susceptible strains)[8] | |
| Clindamycin | Streptococcus pyogenes | 0.06 - 0.22[9] |
| Staphylococcus aureus | ≤0.5 | |
| Streptococcus pneumoniae | 0.12 (MIC50 for susceptible strains), 0.25 (MIC90 for susceptible strains)[8] |
Table 2: Ribosome Binding Affinity
| Antibiotic | Ribosome Source | Dissociation Constant (Kd) |
| Josamycin (16-membered macrolide) | Escherichia coli | 5.5 nM [8] |
| Erythromycin (14-membered macrolide) | Escherichia coli | 11 nM[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate findings.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Antibiotic stock solutions (this compound, Erythromycin, Clindamycin)
-
Incubator (35°C)
-
Plate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Determine the MIC by identifying the lowest concentration of the antibiotic at which there is no visible growth.
Ribosome Binding Assay (Filter Binding Method)
This assay measures the direct binding of a radiolabeled antibiotic to isolated bacterial ribosomes.
Materials:
-
Purified bacterial 70S ribosomes
-
Radiolabeled antibiotic (e.g., [¹⁴C]-Erythromycin as a reference, a custom synthesis would be needed for [¹⁴C]-Midecamycin A3)
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol)
-
Nitrocellulose filter membranes (0.45 µm pore size)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubate a fixed concentration of purified ribosomes with varying concentrations of the radiolabeled antibiotic in binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., incubate at room temperature for 30 minutes).
-
Rapidly filter the reaction mixture through a nitrocellulose membrane stacked on top of a glass fiber filter. Ribosome-antibiotic complexes will be retained on the nitrocellulose filter, while unbound antibiotic will pass through.
-
Wash the filter with ice-cold binding buffer to remove any non-specifically bound antibiotic.
-
Place the nitrocellulose filter in a scintillation vial with scintillation fluid.
-
Quantify the amount of bound radiolabeled antibiotic using a scintillation counter.
-
Plot the amount of bound antibiotic as a function of the antibiotic concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
In Vitro Translation Inhibition Assay (Luciferase Reporter Assay)
This assay assesses the ability of an antibiotic to inhibit protein synthesis in a cell-free system by measuring the production of a reporter protein, such as luciferase.
Materials:
-
Cell-free bacterial translation system (e.g., S30 extract from E. coli)
-
mRNA template encoding a reporter protein (e.g., Firefly Luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Varying concentrations of this compound, Erythromycin, and Clindamycin
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Set up the in vitro translation reactions in a microplate format. Each reaction should contain the S30 extract, mRNA template, amino acids, and energy source.
-
Add varying concentrations of the test antibiotics to the reactions. Include a no-antibiotic control and a no-mRNA control.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
Add the luciferase assay reagent to each well. This reagent contains the substrate for luciferase (luciferin) and lyses the system to release the synthesized enzyme.
-
Measure the luminescence produced in each well using a luminometer. The light output is proportional to the amount of active luciferase synthesized.
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis).
Visualizations
The following diagrams illustrate key concepts and workflows related to confirming this compound target engagement.
References
- 1. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Midecamycin A3: A Comparative Analysis Against Other 16-Membered Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Midecamycin A3 with other notable 16-membered macrolide antibiotics, including josamycin, spiramycin, and tylosin. The comparison focuses on antibacterial activity, anti-inflammatory and immunomodulatory effects, and pharmacokinetic profiles, supported by experimental data.
Antibacterial Activity
This compound, like other 16-membered macrolides, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through binding to the 50S ribosomal subunit, which ultimately hinders the translocation step of protein synthesis.
In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other 16-membered macrolides against a panel of clinically relevant bacterial pathogens. The data is compiled from various in vitro studies.
| Bacterial Species | This compound (MIC in µg/mL) | Josamycin (MIC in µg/mL) | Spiramycin (MIC in µg/mL) | Tylosin (MIC in µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.06 - 0.25 | 0.12 - 0.5 | 0.5 - 2 | 0.25 - 1 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.12 - 1 | 0.25 - 2 | 1 - 4 | 0.5 - 2 |
| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 1 | 0.25 - 1 | 1 - 4 | 0.5 - 2 |
| Staphylococcus aureus (methicillin-resistant) | >128 | >128 | >128 | >128 |
| Haemophilus influenzae | 1 - 8 | 2 - 16 | 4 - 32 | 8 - 64 |
| Mycoplasma pneumoniae | 0.004 - 0.015 | 0.015 - 0.06 | 0.03 - 0.125 | 0.06 - 0.25 |
| Mycoplasma hominis | 0.008 - 0.12 | 0.25 - 1 | 1 - 4 | 0.5 - 2 |
| Ureaplasma urealyticum | 0.06 - 0.5 | 0.125 - 1 | 0.5 - 2 | 0.25 - 1 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a representative range from published studies.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions: Stock solutions of the macrolide antibiotics are prepared in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) and then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like Streptococcus pneumoniae).
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Experimental workflow for MIC determination.
Anti-inflammatory and Immunomodulatory Effects
Beyond their antibacterial properties, macrolides, including 16-membered macrolides, possess anti-inflammatory and immunomodulatory activities. These effects are attributed to their ability to modulate host immune responses, primarily by altering cytokine production and interfering with key inflammatory signaling pathways.
Comparative Effects on Cytokine Production
Studies have shown that this compound and other 16-membered macrolides can suppress the production of pro-inflammatory cytokines.
| Effect | This compound | Josamycin | Spiramycin | Tylosin |
| Inhibition of T-lymphocyte proliferation | Yes | Yes | Not well-documented | Not well-documented |
| Inhibition of IL-2 production | Yes[1][2][3] | Yes[2][3] | Not well-documented | Not well-documented |
| Inhibition of TNF-α production | Yes[2] | Yes[2] | Not well-documented | Not well-documented |
| Inhibition of IL-6 production | Less marked[2] | Less marked[2] | Not well-documented | Not well-documented |
| Inhibition of IL-8 production | Not well-documented | Not well-documented | Not well-documented | Not well-documented |
Signaling Pathways
The immunomodulatory effects of macrolides are mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, macrolides can downregulate the expression of various pro-inflammatory genes.
Inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Cytokine Production Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. The cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cell Stimulation: PBMCs (1 x 10⁶ cells/mL) are pre-incubated with various concentrations of the macrolide antibiotics for 1 hour. Subsequently, the cells are stimulated with a mitogen, such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS), to induce cytokine production.
-
Cytokine Measurement: After 24-48 hours of incubation, the cell culture supernatants are collected. The concentrations of various cytokines (e.g., IL-2, TNF-α, IL-6) in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of inhibition of cytokine production by each macrolide at different concentrations is calculated relative to the stimulated control (cells treated with mitogen alone).
Pharmacokinetic Profiles
The pharmacokinetic properties of macrolides are crucial for their clinical efficacy. The following table provides a comparative overview of key pharmacokinetic parameters for this compound and other 16-membered macrolides in humans after oral administration.
| Parameter | This compound | Josamycin | Spiramycin | Tylosin |
| Bioavailability (%) | ~50 | 20 - 40 | 30 - 40 | Low and variable |
| Time to Peak Plasma Concentration (Tmax, hours) | 1 - 2 | 1 - 4 | 2 - 4 | 1 - 2 |
| Peak Plasma Concentration (Cmax, mg/L) | 1.5 - 3.0 | 0.5 - 2.5 | 1.0 - 2.0 | Low |
| Elimination Half-life (t½, hours) | 1.5 - 2.5 | 1.5 - 2.0 | 5 - 8 | ~1.5 |
| Protein Binding (%) | 40 - 50 | ~15 | 10 - 20 | 30 - 50 |
| Metabolism | Hepatic | Hepatic | Hepatic | Hepatic |
| Excretion | Primarily biliary | Primarily biliary | Primarily biliary | Primarily biliary |
Note: Pharmacokinetic parameters can be influenced by factors such as dosage form, food intake, and individual patient characteristics.
Conclusion
This compound demonstrates comparable in vitro antibacterial activity to other 16-membered macrolides like josamycin against common respiratory pathogens, and in some cases, superior activity against certain Mycoplasma species. All these macrolides exhibit immunomodulatory effects through the inhibition of pro-inflammatory cytokine production, likely via the NF-κB and MAPK signaling pathways. Pharmacokinetically, this compound is characterized by good oral absorption and a relatively short half-life compared to spiramycin. The choice of a specific 16-membered macrolide for therapeutic use will depend on the target pathogen, the desired anti-inflammatory effect, and the pharmacokinetic profile suitable for the clinical scenario. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these agents in various infectious and inflammatory conditions.
References
Comparative Analysis of Midecamycin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Midecamycin and its derivatives, focusing on their antibacterial activity. While direct comparative studies on a wide range of Midecamycin A3 derivatives are limited in publicly available literature, this document synthesizes available data to offer insights into the performance of key Midecamycin compounds.
Midecamycin, a 16-membered macrolide antibiotic, and its derivatives are known for their activity against a spectrum of bacteria, particularly Gram-positive organisms. This guide presents available quantitative data, details on experimental methodologies, and visual representations of key pathways to aid in further research and development.
In Vitro Antibacterial Activity: A Comparative Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Midecamycin and its derivatives against various bacterial strains. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key indicator of a drug's efficacy.
| Compound | Bacterial Species | MIC90 (mg/L) | Reference |
| Acetylmidecamycin | Mycoplasma pneumoniae | 1 | [1] |
| Ureaplasma species | 0.25 | [1] | |
| Mycoplasma hominis | 0.25 | [1] | |
| Midecamycin | Mycoplasma pneumoniae | 8 | [1] |
| Ureaplasma species | 0.5 | [1] | |
| Mycoplasma hominis | 2 | [1] | |
| Midecamycin Acetate | Staphylococcus spp. (erythromycin-inducible resistance) | Active | [2] |
| Mycoplasma hominis | 0.008-0.12 (MIC range) | [2] | |
| 9,3''-diacetylmidecamycin | Staphylococcus aureus | <3.13 (majority of strains) | [3] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of antimicrobial agents. The following is a generalized protocol based on standard methodologies.[4][5][6][7]
Broth Microdilution Method for MIC Determination:
-
Preparation of Antimicrobial Agent: A stock solution of the Midecamycin derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the antibiotic are then made in cation-adjusted Mueller-Hinton broth (CAMHB) or another appropriate broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium. A standardized inoculum is prepared by suspending bacterial colonies in broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 18-24 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO2) may be required.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]
Mechanism of Action and Experimental Workflow
The primary mechanism of action for Midecamycin and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit.[9][10]
Caption: Mechanism of action of Midecamycin derivatives.
The following diagram illustrates a typical workflow for the in vitro evaluation of novel Midecamycin derivatives.
Caption: Workflow for evaluating this compound derivatives.
References
- 1. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro activity of some 14-, 15- and 16- membered macrolides against Staphylococcus spp., Legionella spp., Mycoplasma spp. and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Fundamental and clinical evaluations of 9, 3"-diacetylmidecamycin in the field of surgery (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Buy Midecamycin | 35457-80-8 | >90% [smolecule.com]
Midecamycin A3: A Comparative Analysis Against Standard-of-Care Antibiotics for Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Midecamycin A3, a macrolide antibiotic, with standard-of-care antibiotics commonly used in the treatment of respiratory tract infections. This analysis is based on available in-vitro data and clinical studies to inform research and development decisions.
Executive Summary
This compound, a 16-membered macrolide, demonstrates in-vitro activity against key respiratory pathogens. Its efficacy in clinical settings, particularly in direct comparison with current first-line agents such as amoxicillin, amoxicillin-clavulanate, and azithromycin, is an area of ongoing investigation. This guide synthesizes available data to provide a comparative overview of this compound's performance, highlighting its potential position in the therapeutic landscape.
Mechanism of Action: Macrolide Antibiotics
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S ribosomal subunit, which ultimately prevents the elongation of the polypeptide chain. This mechanism is distinct from that of beta-lactam antibiotics, such as amoxicillin, which inhibit cell wall synthesis.
Figure 1. Mechanism of action of this compound.
In-Vitro Efficacy: A Comparative Look
The in-vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the available MIC90 data (the concentration required to inhibit 90% of isolates) for Midecamycin and standard-of-care antibiotics against common respiratory pathogens.
Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL) Against Streptococcus pneumoniae
| Antibiotic | MIC90 (µg/mL) |
| Midecamycin | 0.12 - 4 |
| Amoxicillin | 2.0 - 4.0[1] |
| Azithromycin | 0.5 - >64[2] |
Table 2: Comparative In-Vitro Activity (MIC90 in µg/mL) Against Haemophilus influenzae
| Antibiotic | MIC90 (µg/mL) |
| Midecamycin | 32 |
| Amoxicillin | 0.5 - 2.0 |
| Azithromycin | 0.5 - 4.0[3][4] |
Table 3: Comparative In-Vitro Activity (MIC90 in µg/mL) Against Moraxella catarrhalis
| Antibiotic | MIC90 (µg/mL) |
| Midecamycin | 1 |
| Amoxicillin-Clavulanate | 0.25[5] |
| Azithromycin | 0.06 - 0.25[4] |
Clinical Efficacy: Insights from Comparative Trials
Direct, head-to-head clinical trials are essential for determining the relative efficacy of different antibiotics in a real-world setting. While extensive comparative data for this compound in adults is limited, some studies involving the related compound miocamycin provide valuable insights.
For standard-of-care antibiotics, numerous studies have established their efficacy. For instance, in community-acquired pneumonia, macrolides like azithromycin are often recommended, with some studies suggesting a potential mortality benefit compared to other regimens.[7] Amoxicillin and amoxicillin-clavulanate are well-established first-line treatments for various respiratory tract infections, including sinusitis and community-acquired pneumonia, with high clinical success rates.[8][9]
Experimental Protocols
1. In-Vitro Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing an antibiotic's in-vitro activity. The broth microdilution method is a commonly used technique.
Figure 2. Broth microdilution method workflow.
2. Clinical Trial Workflow: Randomized Controlled Trial for Community-Acquired Pneumonia
The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of different antibiotics for community-acquired pneumonia (CAP).
Figure 3. Randomized controlled trial workflow.
Conclusion
This compound demonstrates in-vitro activity against key respiratory pathogens, suggesting its potential as a therapeutic option. However, a comprehensive evaluation of its clinical efficacy, particularly in comparison to established standard-of-care antibiotics in adult populations, requires further robust, head-to-head clinical trials. The data presented in this guide serves as a foundation for understanding the current landscape and identifying knowledge gaps for future research and development in the field of respiratory tract infection therapeutics.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. The comparative development of elevated resistance to macrolides in community-acquired pneumonia caused by Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparison of the activity of different macrolides on strains of Haemophilus influenzae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moraxella species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Comparison of miocamycin versus amoxycillin in lower respiratory tract infections in children. Clinical response and effect on natural killer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azithromycin for treatment of community-acquired pneumonia: Better than the alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and safety of a new drug formulation, amoxicillin-clavulanate-cineole, for adult lower respiratory tract infections: a nationwide observational study in Morocco [frontiersin.org]
- 9. Diagnosis and Treatment of Adults with Community-acquired Pneumonia. An Official Clinical Practice Guideline of the American Thoracic Society and Infectious Diseases Society of America - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Midecamycin A3
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is as crucial as the discoveries they enable. Midecamycin A3, a macrolide antibiotic, requires meticulous handling and disposal to prevent environmental contamination and the potential development of antibiotic-resistant bacteria. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety and chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[3] In case of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, rinse with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]
Quantitative Data on this compound
| Property | Value | Reference |
| Molecular Formula | C41H67NO15 | [4] |
| Molecular Weight | 813.97 g/mol | [4] |
| Physical State | Solid | [2] |
| Melting Point | 155 - 156 °C | [2] |
| Boiling Point | 874 °C | [2] |
| Storage Temperature | -20 °C |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like other antibiotics used in a laboratory setting, should be treated as hazardous chemical waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash, as this can contribute to environmental pollution and the rise of antibiotic-resistant microorganisms.[1][5][6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed, and appropriate hazardous waste container.[1][7] The container should be compatible with the chemical and prevent any leakage.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should also be disposed of in the designated hazardous chemical waste container.
-
Liquid Waste (Solutions): Stock solutions of this compound are considered hazardous chemical waste and must be collected in a dedicated, labeled, and sealed container for liquid chemical waste.[5]
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][8] This is crucial for the safety of waste management personnel.[8]
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[7][8]
-
This area should be away from heat sources, direct sunlight, and incompatible chemicals to prevent any adverse reactions.[1] Ensure acids and bases are stored separately.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the pickup and disposal of the hazardous chemical waste.[8][9] They will ensure that the waste is transported to an approved waste disposal facility in compliance with all federal, state, and local regulations.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationships in Disposal Decisions
Caption: Decision-making process for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, thereby protecting both their immediate work environment and the broader ecosystem. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. fishersci.be [fishersci.be]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. discofinechem.com [discofinechem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. epa.gov [epa.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
